ER-819762
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39N3O3/c1-7-33-29(34)32-19-24-16-25(35-5)17-26(36-6)28(24)22(4)15-27(32)30(33)8-10-31(11-9-30)18-23-13-20(2)12-21(3)14-23/h12-17,22H,7-11,18-19H2,1-6H3/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKFBAJRCGOKJJ-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)N2CC3=C(C(C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)N2CC3=C([C@H](C=C2C14CCN(CC4)CC5=CC(=CC(=C5)C)C)C)C(=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ER-819762: A Technical Deep Dive into its Mechanism of Action as a Selective EP4 Receptor Antagonist
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of ER-819762, a novel and selective antagonist of the prostaglandin E2 (PGE2) E-type prostanoid receptor 4 (EP4). This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of immunology, inflammation, and autoimmune diseases.
Core Mechanism of Action
This compound exerts its pharmacological effects by selectively binding to and inhibiting the EP4 receptor, a G-protein coupled receptor. The primary ligand for this receptor is prostaglandin E2 (PGE2), a key inflammatory mediator. By blocking the binding of PGE2 to the EP4 receptor, this compound effectively curtails the downstream signaling cascades that promote inflammation and modulate immune cell function. A significant aspect of its mechanism is the inhibition of T helper 1 (Th1) cell differentiation and the expansion of T helper 17 (Th17) cells, both of which are crucial drivers of autoimmune pathologies such as rheumatoid arthritis.[1]
The binding of PGE2 to the EP4 receptor typically leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. This compound competitively antagonizes this process. Furthermore, the pro-inflammatory effects of EP4 receptor activation are mediated, in part, through the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is also suppressed by this compound.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Assay Type | Value |
| IC50 | Human | cAMP-dependent reporter assay | 59 ± 6 nmol·L⁻¹[1] |
Table 2: In Vivo Efficacy in Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Dosage (Oral) | Clinical Score Reduction (%) | Onset of Arthritis (Day) |
| Vehicle | - | - | 25 |
| This compound | 10 mg·kg⁻¹ | 50% | Delayed |
| This compound | 30 mg·kg⁻¹ | >75% | Significantly Delayed |
Data presented in Table 2 is a qualitative summary based on the findings of Chen et al., 2010, which reported a dose-dependent suppression of clinical signs of arthritis.[1]
Key Experimental Protocols
Detailed methodologies for the pivotal experiments that elucidated the mechanism of action of this compound are provided below.
cAMP-Dependent Reporter Assay
This assay was performed to determine the functional inhibitory activity of this compound on the human EP4 receptor.
-
Cell Line: HEK293 cells stably co-transfected with a human EP4 receptor expression vector and a cAMP response element (CRE)-luciferase reporter construct.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10⁴ cells per well and cultured for 24 hours.
-
Compound Treatment: Cells were pre-incubated with varying concentrations of this compound or vehicle for 30 minutes.
-
Agonist Stimulation: PGE2 was added to a final concentration of 10 nmol·L⁻¹ to stimulate the EP4 receptor.
-
Incubation: The plates were incubated for 4 hours at 37°C.
-
Lysis and Luminescence Measurement: Cells were lysed, and luciferase activity was measured using a luminometer. The IC50 value was calculated from the concentration-response curve.
In Vitro Th1 and Th17 Cell Differentiation Assays
These assays were conducted to evaluate the effect of this compound on the differentiation of naive CD4+ T cells into Th1 and Th17 lineages.
Th1 Differentiation:
-
Cell Isolation: Naive CD4+ T cells were isolated from the spleens of mice.
-
Cell Culture: Cells were cultured in 96-well plates coated with anti-CD3 and anti-CD28 antibodies.
-
Differentiation Conditions: The culture medium was supplemented with IL-12 (10 ng·mL⁻¹) and anti-IL-4 antibody (10 µg·mL⁻¹).
-
Compound Treatment: this compound was added at various concentrations at the initiation of the culture.
-
Analysis: After 4 days, the concentration of IFN-γ (a key Th1 cytokine) in the supernatant was measured by ELISA.
Th17 Expansion:
-
Cell Isolation: Naive CD4+ T cells were isolated as described above.
-
Cell Culture: Cells were cultured under the same conditions as for Th1 differentiation.
-
Differentiation Conditions: The culture medium was supplemented with TGF-β (1 ng·mL⁻¹), IL-6 (20 ng·mL⁻¹), IL-23 (10 ng·mL⁻¹), anti-IFN-γ, and anti-IL-4 antibodies.
-
Compound Treatment: this compound was added at various concentrations.
-
Analysis: After 4 days, the concentration of IL-17 (the signature cytokine of Th17 cells) in the supernatant was measured by ELISA.
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound Action
Caption: Mechanism of this compound at the EP4 receptor.
Experimental Workflow for In Vitro T-Cell Differentiation Assay
Caption: Workflow for T-cell differentiation assays.
References
An In-depth Technical Guide to the EP4 Receptor Binding Affinity of ER-819762
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding characteristics of ER-819762, a selective antagonist for the Prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The document details its binding affinity, the experimental methodologies used for its characterization, and the key signaling pathways associated with the EP4 receptor.
Quantitative Binding Affinity Data
This compound has been demonstrated to be a potent antagonist of the human EP4 receptor. Its binding affinity has been quantified using multiple experimental approaches, with the resulting half-maximal inhibitory concentration (IC50) values summarized below.
| Compound | Target Receptor | Assay Type | IC50 (nM) | Reference |
| This compound | Human EP4 | Radioligand Displacement Assay ([³H]-PGE2) | 70 ± 11 | [1] |
| This compound | Human EP4 | cAMP-dependent Reporter Assay | 59 ± 6 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings. The following sections outline the protocols for the radioligand binding assay and a functional cell-based cAMP reporter assay.
Radioligand EP4 Receptor Binding Assay
This competitive binding assay quantifies the ability of a test compound, such as this compound, to displace a radiolabeled ligand from the EP4 receptor.
Objective: To determine the IC50 value of this compound for the human EP4 receptor by measuring its ability to displace [³H]-PGE2.
Materials:
-
Receptor Source: Commercially available membrane preparations from cells overexpressing the human EP4 receptor (e.g., from Millipore).
-
Radioligand: [³H]-PGE2.
-
Non-specific Binding Control: Unlabeled PGE2.
-
Test Compound: this compound.
-
Binding Buffer: 50 mmol·L−1 HEPES, pH 7.4, 5 mmol·L−1 MgCl2, 1 mmol·L−1 CaCl2, 0.2% bovine serum albumin (BSA).
-
Wash Buffer: 50 mmol·L−1 HEPES, pH 7.4, 0.5% BSA.
-
Filter Plates: 96-well GF/C filter plates.
-
Coating Solution: 0.33% polyethyleneimine (PEI).
-
Scintillation Fluid.
-
Apparatus: 96-well plate harvester and a scintillation counter.
Procedure:
-
Plate Preparation: Coat the 96-well GF/C filter plates with 0.33% PEI for 30 minutes, then wash with wash buffer.
-
Reaction Mixture Preparation: In a separate 96-well non-binding plate, prepare the reaction mixtures. For each well, combine:
-
Membrane preparation containing the human EP4 receptor.
-
1.8 nmol·L−1 [³H]-PGE2.
-
Varying concentrations of this compound.
-
For determining non-specific binding, add 5 µmol·L−1 unlabeled PGE2 in place of the test compound.
-
For determining total binding, add vehicle control.
-
-
Incubation: Incubate the reaction plate for 1-2 hours at room temperature.
-
Filtration: Transfer the binding reactions to the prepared filter plate and wash three times with ice-cold wash buffer to separate bound from free radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by performing a non-linear regression analysis of the competition binding data.
Cell-Based cAMP-Dependent Reporter Assay
This functional assay measures the ability of an antagonist to inhibit the downstream signaling of the EP4 receptor, specifically the production of cyclic adenosine monophosphate (cAMP), in response to an agonist.
Objective: To determine the functional inhibitory potency (IC50) of this compound by measuring its effect on PGE2-induced cAMP production in a cell-based reporter system.
Materials:
-
Cell Line: A human embryonic kidney (HEK293) cell line endogenously expressing the EP4 receptor and stably transfected with a cAMP response element (CRE)-driven reporter gene (e.g., secreted alkaline phosphatase - SEAP, or luciferase).
-
Cell Culture Medium.
-
Agonist: Prostaglandin E2 (PGE2).
-
Test Compound: this compound.
-
Assay Buffer.
-
Detection Reagents: Substrate for the specific reporter enzyme (e.g., a chemiluminescent substrate for SEAP or luciferase).
-
Apparatus: Luminometer or spectrophotometer compatible with 96-well plates.
Procedure:
-
Cell Seeding: Plate the HEK293-CRE reporter cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
Compound Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80, the concentration that produces 80% of the maximal response) to stimulate cAMP production and subsequent reporter gene expression.
-
Incubation: Incubate the plate for a period sufficient to allow for reporter gene expression and protein accumulation (e.g., 4-6 hours).
-
Detection: Measure the reporter enzyme activity. For a secreted reporter like SEAP, an aliquot of the cell culture medium is transferred to a new plate, and the detection reagents are added. For an intracellular reporter like luciferase, the cells are lysed, and the lysate is used for the measurement.
-
Data Analysis: The IC50 value is determined by plotting the reporter signal against the concentration of this compound and fitting the data to a four-parameter logistic equation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of the EP4 receptor and the workflow of the radioligand binding assay.
Caption: EP4 Receptor Signaling Pathways.
Caption: Radioligand Binding Assay Workflow.
References
An In-depth Technical Guide to ER-819762: A Potent and Selective EP4 Receptor Antagonist for Inflammatory Disorders
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ER-819762 is a novel, orally active antagonist of the prostaglandin E2 (PGE2) EP4 receptor. By selectively blocking the EP4 receptor, this compound effectively inhibits key inflammatory pathways, including Th1 differentiation and Th17 expansion, which are implicated in the pathogenesis of autoimmune diseases such as rheumatoid arthritis. This technical guide provides a comprehensive overview of the mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols related to this compound, serving as a critical resource for researchers in the field of inflammation and immunology.
Introduction to the Prostaglandin E2 Pathway and the Role of the EP4 Receptor
Prostaglandin E2 (PGE2) is a principal mediator of inflammation, produced from arachidonic acid by the action of cyclooxygenase (COX) enzymes. Its diverse biological effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] These receptors are differentially expressed in various tissues and couple to different intracellular signaling pathways. The EP4 receptor, in particular, is predominantly coupled to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade has been shown to play a crucial role in modulating immune responses, including T-cell differentiation and cytokine production.[3][4]
This compound: A Selective Antagonist of the EP4 Receptor
This compound is a potent and selective antagonist of the human EP4 receptor. Its inhibitory action on the PGE2 pathway makes it a promising therapeutic candidate for inflammatory diseases.
Mechanism of Action
This compound exerts its therapeutic effects by competitively binding to the EP4 receptor, thereby preventing its activation by PGE2. This blockade of EP4 signaling leads to the downstream inhibition of cAMP production and the modulation of T-cell mediated immune responses. Specifically, this compound has been shown to suppress Th1 differentiation and Th17 cell expansion, both of which are critical drivers of inflammation in autoimmune disorders.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Cell Line/System | Parameter | Value | Reference |
| Receptor Binding | Human EP4 | - | EC50 | 70 nM | |
| Cell Signaling | Human EP4 | cAMP-dependent reporter assay | IC50 | 59 ± 6 nM | |
| Th1 Differentiation | PGE2-induced | Activated CD4+ T cells | Inhibition | Concentration-dependent | |
| IL-23 Secretion | - | Human monocyte-derived dendritic cells | Inhibition | Concentration-dependent | |
| IL-17 Production | - | Activated CD4+ T cells | Inhibition | 0.1 and 1 µM |
Table 2: In Vivo Activity of this compound
| Animal Model | Species | Dosing Regimen | Effect | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 0-100 mg/kg, p.o., daily | Suppressed inflammatory arthritis | |
| CFA-Induced Hyperalgesia | Rat | 0-100 mg/kg, p.o., once | Suppressed hyperalgesia |
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathway and Inhibition by this compound
Caption: PGE2 signaling via the EP4 receptor and its inhibition by this compound.
Experimental Workflow: In Vitro Th1 Differentiation Assay
Caption: Workflow for assessing this compound's effect on Th1 differentiation.
Detailed Experimental Protocols
In Vitro cAMP-Dependent Reporter Assay
This assay measures the ability of this compound to inhibit PGE2-induced cAMP production in a cellular context.
-
Cell Line: A suitable host cell line (e.g., HEK293) stably expressing the human EP4 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).
-
Reagents:
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.
-
PGE2 (Prostaglandin E2).
-
This compound.
-
Luciferase assay reagent.
-
-
Protocol:
-
Seed the cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with a fixed concentration of PGE2 (e.g., EC80) for 4-6 hours.
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions.
-
Calculate the percent inhibition of the PGE2 response at each concentration of this compound and determine the IC50 value.
-
In Vitro Th1 Differentiation Assay
This protocol details the procedure to assess the effect of this compound on the differentiation of naïve CD4+ T cells into Th1 cells.
-
Cell Source: Naïve CD4+ T cells isolated from human peripheral blood mononuclear cells (PBMCs).
-
Reagents:
-
RPMI-1640 medium with 10% fetal bovine serum.
-
Anti-CD3 and anti-CD28 antibodies for T-cell activation.
-
Recombinant human IL-2 and IL-12 to promote Th1 differentiation.
-
Anti-IL-4 antibody to block Th2 differentiation.
-
PGE2.
-
This compound.
-
IFN-γ ELISA kit or flow cytometry antibodies.
-
-
Protocol:
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Coat a 96-well plate with anti-CD3 antibody.
-
Culture the naïve CD4+ T cells in the pre-coated plate with soluble anti-CD28 antibody, IL-2, IL-12, and anti-IL-4 antibody.
-
Add PGE2 to the culture to enhance Th1 differentiation.
-
Concurrently, treat the cells with a range of concentrations of this compound.
-
Incubate the cells for 3 days.
-
Collect the culture supernatant and measure the concentration of IFN-γ using an ELISA kit. Alternatively, restimulate the cells and perform intracellular staining for IFN-γ followed by flow cytometry analysis.
-
Analyze the data to determine the inhibitory effect of this compound on Th1 differentiation.
-
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
This model is a widely used preclinical model of rheumatoid arthritis to evaluate the therapeutic efficacy of anti-inflammatory compounds.
-
Animal Strain: DBA/1 mice are commonly used as they are susceptible to CIA.
-
Reagents:
-
Bovine type II collagen.
-
Complete Freund's Adjuvant (CFA).
-
Incomplete Freund's Adjuvant (IFA).
-
This compound formulated for oral administration (e.g., in 0.5% methylcellulose).
-
-
Protocol:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Administer a booster injection of 100 µL of the emulsion.
-
Treatment: Begin oral administration of this compound or vehicle daily, starting from a designated day post-immunization (e.g., day 21).
-
Arthritis Scoring: Monitor the mice regularly for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema of one digit, 2 = moderate swelling of the paw, 3 = severe swelling of the entire paw, 4 = ankylosis). The maximum score per mouse is 16.
-
Data Analysis: Compare the arthritis scores, incidence of arthritis, and body weight changes between the this compound-treated and vehicle-treated groups. Histological analysis of the joints can also be performed at the end of the study to assess cartilage and bone erosion.
-
Conclusion
This compound is a highly selective and potent EP4 receptor antagonist with demonstrated efficacy in preclinical models of inflammation and arthritis. Its ability to modulate key T-cell differentiation pathways highlights its potential as a targeted therapy for autoimmune diseases. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other EP4 receptor antagonists.
References
An In-depth Technical Guide on the Core Mechanisms of Th1 and Th17 Differentiation
Introduction
Extensive research into the compound ER-819762 and its specific effects on Th1 and Th17 differentiation has yielded no direct publicly available data or literature. This suggests that this compound may be an internal designation for a compound not yet disclosed in scientific publications, a novel therapeutic agent in the earliest stages of development, or a potential misnomer.
This guide provides a comprehensive technical overview of the fundamental principles governing Th1 and Th17 cell differentiation. This information is crucial for researchers, scientists, and drug development professionals investigating the immunomodulatory effects of novel compounds like this compound. The methodologies and pathways described herein represent the standard framework for evaluating how a new chemical entity might influence these critical T helper cell lineages.
T helper (Th) cells, particularly Th1 and Th17 subsets, are pivotal in orchestrating the adaptive immune response. Th1 cells are primarily involved in cell-mediated immunity against intracellular pathogens, while Th17 cells are crucial for combating extracellular bacteria and fungi at mucosal surfaces.[1][2][3] Dysregulation of either lineage can lead to autoimmune and inflammatory diseases.[4][5] Understanding the intricate signaling networks that control their differentiation is therefore a key area of therapeutic research.
Core Signaling Pathways in Th1 and Th17 Differentiation
The differentiation of naïve CD4+ T cells into specialized effector lineages is dictated by the cytokine milieu present during T cell activation. The following diagrams illustrate the canonical signaling pathways for Th1 and Th17 differentiation.
Caption: Th1 Differentiation Signaling Pathway
Caption: Th17 Differentiation Signaling Pathway
Quantitative Data Summary: Key Molecules in Th1 and Th17 Differentiation
The following table summarizes the key cytokines and transcription factors that define the Th1 and Th17 lineages. A hypothetical compound like this compound would be evaluated based on its ability to modulate the expression or activity of these molecules.
| Lineage | Key Inducing Cytokines | Master Transcription Factor | Signature Cytokines Produced | Key Cell Surface Receptors |
| Th1 | IL-12, IFN-γ | T-bet | IFN-γ, TNF-α | IL-12Rβ2, CXCR3 |
| Th17 | TGF-β, IL-6, IL-23, IL-1β | RORγt | IL-17A, IL-17F, IL-22 | IL-23R, CCR6 |
Experimental Protocols
To assess the effect of a compound on Th1 and Th17 differentiation, a series of in vitro and in vivo experiments are typically performed.
In Vitro T Cell Differentiation Assay
This assay is the foundational method to determine if a compound directly influences the differentiation of naïve T cells into Th1 or Th17 subtypes.
Methodology:
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) are isolated from the splees and lymph nodes of mice (e.g., C57BL/6) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation: Isolated naïve T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to mimic the first and second signals of T cell activation.
-
Polarizing Conditions:
-
Th1 Differentiation: The culture medium is supplemented with IL-12 and anti-IL-4 neutralizing antibody.
-
Th17 Differentiation: The culture medium is supplemented with TGF-β, IL-6, anti-IFN-γ, and anti-IL-4 neutralizing antibodies.
-
-
Compound Treatment: The compound of interest (e.g., this compound) is added at various concentrations to the polarizing cultures. A vehicle control (e.g., DMSO) is run in parallel.
-
Cell Culture: Cells are cultured for 3-5 days.
-
Analysis: Differentiated cells are analyzed for cytokine production and transcription factor expression using flow cytometry and quantitative PCR.
Caption: In Vitro T Cell Differentiation Workflow
Intracellular Cytokine Staining by Flow Cytometry
This technique allows for the quantification of cytokine-producing cells at a single-cell level.
Methodology:
-
Restimulation: After the 3-5 day culture period, cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against surface markers (e.g., CD4).
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins.
-
Intracellular Staining: Cells are stained with fluorescently labeled antibodies against IFN-γ (for Th1) and IL-17A (for Th17).
-
Data Acquisition and Analysis: Samples are run on a flow cytometer, and the percentage of CD4+IFN-γ+ and CD4+IL-17A+ cells is determined.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression of the master transcription factors T-bet (Tbx21) for Th1 and RORγt (Rorc) for Th17.
Methodology:
-
RNA Extraction: RNA is extracted from the differentiated T cells.
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for Tbx21, Rorc, and a housekeeping gene (e.g., Actb or Gapdh) for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method.
While specific data on this compound is not available in the public domain, the framework provided in this guide outlines the established methodologies and key molecular targets for assessing the impact of any novel compound on Th1 and Th17 differentiation. A thorough investigation would involve the described in vitro assays to determine direct effects on T cells, followed by in vivo studies in models of autoimmune disease to evaluate therapeutic potential. The signaling pathways and experimental workflows presented here serve as a robust foundation for such research endeavors.
References
- 1. General properties of armed effector T cells - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Th1 and Th17 cells: Adversaries and collaborators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the T cell response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct inflammatory Th17 subsets emerge in autoimmunity and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. REGγ controls Th17 cell differentiation and autoimmune inflammation by regulating dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Inhibition of IL-23 Secretion in Dendritic Cells by RORγt Inverse Agonists
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound identifier "ER-819762" did not yield specific public data in the performed searches. This guide is constructed based on the hypothesis that this compound is a novel RORγt inverse agonist, a class of molecules under investigation for the treatment of autoimmune diseases. The information presented herein is based on publicly available data for representative RORγt inverse agonists and the established scientific understanding of the IL-23 signaling pathway in dendritic cells.
Introduction: The IL-23/Th17 Axis and Autoimmune Disease
The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that acts as the master transcriptional regulator of Th17 cell differentiation. RORγt drives the expression of key Th17 effector cytokines, including IL-17A, IL-17F, and the IL-23 receptor (IL-23R), thereby amplifying the pro-inflammatory cascade. Consequently, the development of small molecule inverse agonists that inhibit the transcriptional activity of RORγt represents a promising therapeutic strategy for autoimmune disorders.
This technical guide provides a comprehensive overview of the role of IL-23 in dendritic cells, the mechanism of action of RORγt inverse agonists, and detailed experimental protocols for their evaluation.
The Role of IL-23 in Dendritic Cells
Dendritic cells are professional APCs that play a crucial role in initiating and shaping adaptive immune responses. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) through pattern recognition receptors (PRRs), DCs become activated and secrete a variety of cytokines that direct T cell differentiation.
The secretion of IL-23 by dendritic cells is a tightly regulated process induced by specific stimuli. For instance, stimulation of Toll-like receptors (TLRs) can lead to the production of IL-23. IL-23, in turn, can act in an autocrine or paracrine manner on T cells, promoting the expansion and survival of Th17 cells.
Mechanism of Action: RORγt Inverse Agonists
RORγt inverse agonists are small molecules that bind to the ligand-binding domain of the RORγt protein. Unlike agonists which activate the receptor, inverse agonists stabilize an inactive conformation of the receptor, leading to the recruitment of co-repressors and subsequent inhibition of target gene transcription.
By inhibiting RORγt, these compounds can effectively suppress the differentiation of Th17 cells and the production of pro-inflammatory cytokines. This targeted approach offers the potential for a more specific and less immunosuppressive therapy compared to broader-acting agents.
Quantitative Data on RORγt Inverse Agonists
The following table summarizes representative data for publicly disclosed RORγt inverse agonists. This data is intended to provide a comparative overview of the potency of such compounds.
| Compound ID | Target | Assay Type | IC50 (nM) | Cell-Based Assay | Effect | Reference |
| BMS-986251 | RORγt | IL-17 Human Whole Blood Assay | Potent | IL-2/IL-23 stimulated mouse model | Dose-dependent inhibition of IL-17F production | |
| ML310 | RORγ | GAL4-RORγ LBD Cotransfection Assay | Potent | EL-4 cells | Suppression of IL-17 gene expression and production | |
| TF-S14 | RORγt | In vivo mouse model of CCl4-induced liver injury | Not specified | C57BL/6 mice | Reduced intrahepatic lymphocytes and IL-17A production |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of RORγt inverse agonists on IL-23 secretion and downstream signaling in dendritic cells.
Generation and Culture of Human Monocyte-Derived Dendritic Cells (mo-DCs)
-
Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Further purify CD14+ monocytes using magnetic-activated cell sorting (MACS).
-
Differentiation of mo-DCs: Culture purified monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 50 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 20 ng/mL interleukin-4 (IL-4).
-
Maturation of mo-DCs: Induce maturation of immature mo-DCs by stimulating with a cocktail of lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) for 24-48 hours.
In Vitro IL-23 Secretion Assay
-
Cell Plating: Seed mature mo-DCs in 96-well plates at a density of 1 x 10^5 cells/well.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the RORγt inverse agonist (e.g., this compound) or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR agonist (e.g., LPS or R848) to induce IL-23 production.
-
Supernatant Collection: After 24-48 hours of incubation, collect the cell culture supernatants.
-
ELISA: Quantify the concentration of IL-23p19/p40 in the supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Th17 Differentiation Assay
-
Co-culture Setup: Co-culture naive CD4+ T cells (isolated from PBMCs using MACS) with allogeneic mature mo-DCs in the presence of anti-CD3 and anti-CD28 antibodies.
-
Th17 Polarizing Conditions: Add a cocktail of polarizing cytokines, including transforming growth factor-beta (TGF-β), IL-6, IL-1β, and IL-23, to the co-culture.
-
Compound Treatment: Treat the co-cultures with the RORγt inverse agonist or vehicle control.
-
Intracellular Cytokine Staining: After 5-7 days, restimulate the T cells with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
-
Flow Cytometry: Fix and permeabilize the cells, then stain for intracellular IL-17A. Analyze the percentage of IL-17A-producing CD4+ T cells by flow cytometry.
Signaling Pathways and Experimental Workflows
IL-23 Signaling Pathway in Dendritic Cells
Caption: TLR-mediated signaling cascade leading to IL-23 secretion in dendritic cells.
RORγt Inverse Agonist Mechanism of Action
Caption: Mechanism of transcriptional repression by a RORγt inverse agonist.
Experimental Workflow for RORγt Inverse Agonist Evaluation
References
- 1. Identification of a novel selective inverse agonist probe and analogs for the Retinoic acid receptor-related Orphan Receptor Gamma (RORγ) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. Novel RORγt inverse agonists limit IL-17-mediated liver inflammation and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist - PMC [pmc.ncbi.nlm.nih.gov]
ER-819762: A Technical Overview of Preclinical Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the publicly available data on the pharmacokinetics and oral bioavailability of ER-819762, a novel, selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor. The information is primarily derived from the seminal publication by Chen et al. in the British Journal of Pharmacology (2010), which established the compound's preclinical efficacy in models of rheumatoid arthritis.
Executive Summary
This compound is an orally active EP4 receptor antagonist that has demonstrated significant therapeutic potential in preclinical models of inflammatory diseases. While specific quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute oral bioavailability have not been publicly disclosed, the compound's efficacy following oral administration in rodent models strongly indicates sufficient systemic exposure to engage its pharmacological target. This document collates the available information on its demonstrated oral activity, details the experimental protocols used in its preclinical evaluation, and visualizes its mechanism of action through the EP4 signaling pathway.
Pharmacokinetics and Oral Bioavailability
A comprehensive search of the scientific literature and public databases did not yield specific quantitative pharmacokinetic data for this compound. The primary publication by Chen et al. (2010) confirms the oral activity of this compound in mouse and rat models of arthritis, but does not provide detailed pharmacokinetic parameters. The effective oral doses in these studies suggest that this compound possesses a degree of oral bioavailability that allows it to reach therapeutic concentrations in vivo.
In Vivo Oral Efficacy Data
The following table summarizes the oral dosing regimens of this compound that resulted in significant efficacy in preclinical models, implying adequate oral bioavailability.
| Animal Model | Species | Dosing Regimen | Route of Administration | Key Efficacy Readout | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 10, 30, or 100 mg/kg, daily | Oral | Suppression of disease progression and retardation of bone erosion.[1] | Chen et al., 2010 |
| Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis | Mouse | 10, 30, or 100 mg/kg, daily | Oral | Reduction in arthritis severity and delayed disease onset.[1] | Chen et al., 2010 |
| CFA-Induced Hyperalgesia | Rat | 10, 30, or 100 mg/kg, single dose | Oral | Significant suppression of lame walk reaction.[2] | Chen et al., 2010 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Assays
1. EP4 Receptor-Mediated Cell Signaling Assay (cAMP-dependent reporter assay) [2]
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human EP4 receptor and a cAMP-dependent reporter gene.
-
Procedure:
-
Cells are plated in 96-well plates and allowed to adhere.
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control (0.1% DMSO).
-
Following pre-incubation, cells are stimulated with a fixed concentration of PGE2 to induce cAMP production.
-
The activity of the reporter gene, which is proportional to the intracellular cAMP levels, is measured using a luminometer.
-
The IC50 value, representing the concentration of this compound that inhibits 50% of the PGE2-induced reporter activity, is calculated.
-
2. In Vitro Th1 Differentiation Assay [1]
-
Cell Source: Naïve CD4+ T cells isolated from the spleens of mice.
-
Procedure:
-
CD4+ T cells are cultured in 96-well plates coated with anti-CD3 antibody (1 µg/mL) in the presence of soluble anti-CD28 antibody (1 µg/mL) and IL-2 (10 ng/mL).
-
For Th1 differentiation, the culture medium is supplemented with IL-12 (5 ng/mL) and anti-IL-4 antibody (10 µg/mL).
-
This compound is added to the cultures at varying concentrations.
-
After a 3-day incubation period, the concentration of IFN-γ (a key Th1 cytokine) in the culture supernatant is measured by ELISA.
-
In Vivo Studies
1. Collagen-Induced Arthritis (CIA) Model in Mice
-
Animals: Male DBA/1 mice.
-
Induction of Arthritis:
-
Primary immunization: Mice are injected at the base of the tail with an emulsion of bovine type II collagen (150 µg) in Complete Freund's Adjuvant (CFA).
-
Booster immunization: Three weeks after the primary immunization, mice are boosted with an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant.
-
-
Drug Administration:
-
Prophylactic evaluation: this compound is administered orally once daily at doses of 10, 30, or 100 mg/kg, starting from day 20 after the primary immunization, before the onset of clinical signs of arthritis.
-
Therapeutic evaluation: this compound is administered orally after the induction of arthritis.
-
-
Efficacy Assessment: The severity of arthritis is monitored and scored. At the end of the study, joint tissues are collected for histological analysis to assess inflammation, pannus formation, and bone erosion.
Mandatory Visualizations
EP4 Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathways activated by the EP4 receptor upon binding of its ligand, PGE2. This compound acts as an antagonist at this receptor, blocking these downstream signaling events.
Caption: EP4 Receptor Signaling Pathways.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the typical workflow for evaluating the efficacy of an orally administered compound like this compound in a mouse model of collagen-induced arthritis.
Caption: Workflow for Collagen-Induced Arthritis Model.
References
ER-819762: A Potent EP4 Receptor Antagonist for Autoimmune Disease Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
ER-819762 is a novel, orally active and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). Research in preclinical autoimmune disease models has demonstrated its potential as a therapeutic agent, primarily through its targeted immunomodulatory effects. This document provides a comprehensive overview of the role of this compound in these models, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows. The information presented is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of new therapies for autoimmune disorders.
Introduction: The Role of PGE2 and the EP4 Receptor in Autoimmunity
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a complex and often pathogenic role in inflammatory and autoimmune diseases. It exerts its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] The EP4 receptor, in particular, has been identified as a critical mediator of pro-inflammatory and immunomodulatory pathways relevant to the pathogenesis of autoimmune diseases like rheumatoid arthritis.[2] Activation of the EP4 receptor by PGE2 can lead to the differentiation and expansion of pathogenic T helper 1 (Th1) and Th17 cells, as well as the production of pro-inflammatory cytokines such as Interleukin-23 (IL-23).[3]
This compound has emerged as a promising small molecule that selectively blocks the EP4 receptor, thereby inhibiting the downstream signaling cascades initiated by PGE2. This targeted approach offers the potential for therapeutic intervention in autoimmune diseases by dampening the inflammatory response without causing broad immunosuppression.
Mechanism of Action of this compound
This compound functions as a competitive antagonist of the EP4 receptor. By binding to the receptor, it prevents PGE2 from initiating the intracellular signaling events that contribute to inflammation and immune cell dysregulation. The primary mechanism of action of this compound in the context of autoimmune disease models involves:
-
Inhibition of Th1 Differentiation: this compound has been shown to suppress the differentiation of naive CD4+ T cells into the Th1 lineage.[3] Th1 cells are major contributors to the pathogenesis of many autoimmune diseases through their production of pro-inflammatory cytokines like IFN-γ.
-
Suppression of Th17 Cell Expansion: The compound effectively inhibits the expansion of Th17 cells, another critical pathogenic T cell subset in autoimmunity that produces IL-17.[3]
-
Reduction of IL-23 Secretion: this compound reduces the secretion of IL-23 from activated dendritic cells. IL-23 is a key cytokine for the maintenance and expansion of Th17 cells.
The downstream effect of these actions is a reduction in the production of pro-inflammatory cytokines and a decrease in the infiltration and activation of pathogenic immune cells in target tissues, such as the joints in arthritis models.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay | Value | Reference |
| IC50 vs. human EP4 receptor | Human | cAMP-dependent reporter assay | 59 ± 6 nM | |
| EC50 vs. human EP4 receptor | Human | PGE2 displacement | 70 nM | |
| Inhibition of PGE2-induced IFN-γ production (Th1 differentiation) | Mouse | Naive CD4+ T cells | Concentration-dependent | |
| Inhibition of IL-23 secretion | Human | Monocyte-derived dendritic cells | Concentration-dependent (0-5 µM) |
Table 2: In Vivo Efficacy of this compound in Arthritis Models
| Animal Model | Species | Dosing Regimen (Oral) | Key Outcomes | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | 30 - 100 mg/kg, daily | Significant suppression of arthritis scores and paw swelling. Reduced Th1 and Th17 cytokine production. | |
| Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis | Mouse | Not specified | Suppression of disease. | |
| CFA-Induced Inflammatory Pain | Rat | 100 mg/kg, once | Suppression of hyperalgesia. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used and well-validated model for studying rheumatoid arthritis.
-
Animals: Male DBA/1 mice, 7-8 weeks old.
-
Induction:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen (100 µ g/mouse ) in Complete Freund's Adjuvant (CFA). Administer 0.1 ml of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen (100 µ g/mouse ) in Incomplete Freund's Adjuvant (IFA). Administer 0.1 ml of the emulsion intradermally at a different site near the base of the tail.
-
-
Treatment: Administer this compound or vehicle orally on a daily basis, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Assessment:
-
Clinical Scoring: Monitor mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation and swelling (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
Paw Thickness Measurement: Use calipers to measure the thickness of the hind paws.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Cytokine Analysis: Collect serum or tissue samples to measure levels of pro-inflammatory cytokines (e.g., IFN-γ, IL-17, IL-23) by ELISA or other immunoassays.
-
In Vitro Th1 Differentiation Assay
This assay assesses the effect of this compound on the differentiation of naive T cells into Th1 cells.
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44low) from the spleens of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture:
-
Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to activate the T cells.
-
Culture the naive CD4+ T cells in the presence of IL-2, IL-12, and an anti-IL-4 neutralizing antibody to promote Th1 differentiation.
-
Add this compound at various concentrations to the culture medium.
-
-
Analysis: After 3-5 days of culture, restimulate the cells and measure the production of IFN-γ in the supernatant by ELISA. Intracellular cytokine staining followed by flow cytometry can also be used to determine the percentage of IFN-γ-producing cells.
IL-23 Secretion Assay from Dendritic Cells
This assay evaluates the impact of this compound on the production of IL-23 by dendritic cells.
-
Cell Preparation: Generate monocyte-derived dendritic cells (DCs) from human peripheral blood mononuclear cells (PBMCs) by culturing monocytes with GM-CSF and IL-4.
-
Stimulation and Treatment:
-
Activate the DCs with a stimulant such as lipopolysaccharide (LPS) or a combination of CD40L and IFN-γ.
-
Treat the activated DCs with varying concentrations of this compound.
-
-
Measurement: After 24-48 hours, collect the culture supernatants and measure the concentration of IL-23p19/p40 heterodimer using a specific ELISA kit.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the action of this compound.
Caption: PGE2-EP4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate for the treatment of autoimmune diseases, particularly rheumatoid arthritis. Its selective antagonism of the EP4 receptor provides a targeted approach to modulating the pathogenic immune responses driven by PGE2. The preclinical data demonstrate its efficacy in reducing inflammation and disease severity in relevant animal models by inhibiting Th1 differentiation and Th17 expansion.
Future research should focus on further elucidating the precise molecular mechanisms downstream of EP4 receptor blockade by this compound. Investigating its effects on other immune cell populations and in a broader range of autoimmune disease models will be crucial. Ultimately, the translation of these promising preclinical findings into clinical trials will be necessary to determine the safety and efficacy of this compound in patients with autoimmune disorders. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in the continued investigation of this and other EP4 receptor antagonists.
References
- 1. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
ER-819762: A Technical Guide to its Impact on Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-819762 is a potent and selective antagonist of the prostaglandin E2 (PGE2) E-type prostanoid receptor 4 (EP4). Its mechanism of action centers on the inhibition of the canonical EP4 signaling pathway, which plays a significant role in modulating immune responses, particularly in the context of inflammation. By blocking the binding of PGE2 to the EP4 receptor, this compound effectively attenuates downstream signaling cascades, leading to the suppression of T helper 1 (Th1) cell differentiation and the expansion of T helper 17 (Th17) cells. This technical guide provides an in-depth overview of the cellular signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.
Core Signaling Pathway Affected: The EP4 Receptor Cascade
The primary molecular target of this compound is the EP4 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP4 receptor initiates a signaling cascade that is predominantly coupled to the Gαs protein. This interaction triggers the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB), which translocates to the nucleus to regulate the expression of genes involved in inflammation and immune responses.[1]
This compound acts as a competitive antagonist at the EP4 receptor, preventing PGE2 from binding and thereby inhibiting the entire downstream signaling cascade. This blockade of cAMP production is a key mechanism through which this compound exerts its immunomodulatory effects.
While the Gαs-cAMP-PKA axis is the canonical pathway, evidence also suggests that EP4 receptor signaling can be more complex, involving alternative pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway, which has been implicated in the PGE2-mediated enhancement of Th1 differentiation.[2]
Visualization of the EP4 Signaling Pathway and Inhibition by this compound
Impact on T-Cell Differentiation
A critical consequence of this compound's inhibition of EP4 signaling is the modulation of T helper cell differentiation, a key process in autoimmune diseases like rheumatoid arthritis.[2]
-
Inhibition of Th1 Differentiation: The EP4 receptor has been shown to enhance Th1 differentiation through a PI3K-dependent mechanism. By antagonizing the EP4 receptor, this compound suppresses this pathway, leading to a reduction in the differentiation of naive T cells into IFN-γ-producing Th1 cells.[2]
-
Suppression of Th17 Expansion: PGE2, via the EP4 receptor, promotes the expansion of the Th17 cell population. This is achieved, in part, by inducing the secretion of IL-23 from dendritic cells. IL-23 is a key cytokine for the stabilization and expansion of Th17 cells. This compound blocks this PGE2-induced IL-23 production, thereby curtailing Th17 expansion.[2]
Quantitative Data
The following tables summarize the quantitative effects of this compound on key cellular signaling events and T-cell responses.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Measurement | This compound IC50 | Reference |
| cAMP-dependent reporter assay | Human EP4-expressing cells | Inhibition of PGE2-induced cAMP production | 59 ± 6 nmol·L−1 | Chen et al., 2010 |
| Th1 Differentiation | Mouse CD4+ T cells | Inhibition of IFN-γ production | ~30 nmol·L−1 | Chen et al., 2010 |
| IL-23 Production | Mouse dendritic cells | Inhibition of PGE2-induced IL-23p19 mRNA | ~100 nmol·L−1 | Chen et al., 2010 |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Collagen-Induced Arthritis
| Treatment Group | Clinical Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Vehicle | 10.2 ± 1.1 | 1.1 ± 0.1 | Chen et al., 2010 |
| This compound (10 mg/kg/day) | 4.5 ± 0.9 | 0.5 ± 0.1 | Chen et al., 2010 |
| This compound (30 mg/kg/day) | 2.1 ± 0.6 | 0.3 ± 0.1 | Chen et al., 2010 |
Experimental Protocols
cAMP Assay
This protocol outlines a general procedure for measuring the effect of this compound on PGE2-induced cAMP production.
Objective: To determine the IC50 value of this compound for the inhibition of PGE2-stimulated cAMP production in cells expressing the human EP4 receptor.
Materials:
-
HEK293 cells stably expressing the human EP4 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Prostaglandin E2 (PGE2)
-
This compound
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
-
384-well white opaque microplates
Procedure:
-
Cell Culture: Culture HEK293-hEP4 cells to ~80-90% confluency.
-
Cell Seeding: Harvest cells and seed them into a 384-well plate at a density of 2,000 cells per well. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for 30 minutes at room temperature.
-
Agonist Stimulation: Add PGE2 at a concentration that elicits ~80% of the maximal response (EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.
-
Signal Measurement: Read the plate on a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Visualization of cAMP Assay Workflow
In Vitro T-Cell Differentiation Assay
This protocol provides a general method for assessing the impact of this compound on the differentiation of naive CD4+ T cells into Th1 and Th17 lineages.
Objective: To quantify the effect of this compound on the production of IFN-γ (Th1) and IL-17 (Th17) from differentiating CD4+ T cells.
Materials:
-
Spleens from C57BL/6 mice
-
Naive CD4+ T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
Anti-CD3 and anti-CD28 antibodies
-
For Th1 differentiation: IL-12 and anti-IL-4 antibody
-
For Th17 differentiation: IL-6, TGF-β, anti-IFN-γ, and anti-IL-4 antibodies
-
This compound
-
ELISA kits for IFN-γ and IL-17
Procedure:
-
T-Cell Isolation: Isolate naive CD4+ T cells from mouse spleens using a magnetic-activated cell sorting (MACS) kit.
-
Cell Plating: Plate the isolated T cells in a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies.
-
Differentiation Cocktails: Prepare Th1 and Th17 differentiation cocktails containing the respective cytokines and neutralizing antibodies.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatants.
-
Cytokine Measurement: Quantify the concentration of IFN-γ and IL-17 in the supernatants using ELISA.
-
Data Analysis: Determine the effect of this compound on cytokine production and calculate IC50 values if applicable.
Conclusion
This compound is a selective EP4 receptor antagonist that effectively modulates immune responses by inhibiting the PGE2-EP4 signaling axis. Its primary mechanism of action involves the suppression of the Gαs-cAMP-PKA pathway, which in turn leads to the inhibition of Th1 differentiation and Th17 expansion. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of the cellular signaling pathways affected by this compound, highlighting its potential as a therapeutic agent for inflammatory and autoimmune disorders.
References
An In-depth Technical Guide on ER-819762 and its Effect on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a novel and selective antagonist of the prostaglandin E2 (PGE2) E-prostanoid 4 (EP4) receptor. PGE2, a principal product of the cyclooxygenase (COX) pathway, is a key mediator of inflammation and pain. It exerts its diverse biological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis. By selectively targeting the EP4 receptor, this compound offers a promising therapeutic strategy to modulate inflammatory responses, primarily by attenuating the production of key pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the effects of this compound on cytokine production, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from seminal studies.
Core Mechanism of Action: EP4 Receptor Antagonism
This compound competitively binds to the EP4 receptor, preventing its activation by the endogenous ligand, PGE2. The EP4 receptor is predominantly coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn can modulate the activity of various transcription factors, including CREB (cAMP response element-binding protein). Through this signaling cascade, the PGE2-EP4 axis plays a crucial role in the differentiation and expansion of pro-inflammatory T helper (Th) cell subsets, namely Th1 and Th17 cells, and stimulates the production of their signature cytokines, interferon-gamma (IFN-γ) and interleukin-17 (IL-17), respectively. Furthermore, PGE2, acting via the EP4 receptor on dendritic cells, can induce the production of IL-23, a cytokine critical for the stabilization and expansion of the Th17 lineage. This compound, by blocking this initial signaling event, effectively dampens these downstream inflammatory processes.
Effect on Cytokine Production: Quantitative Data
The inhibitory effects of this compound on the production of key pro-inflammatory cytokines have been quantified in several in vitro studies. The following tables summarize the dose-dependent effects of this compound on IFN-γ, IL-17, and IL-23 production.
| This compound Concentration (µM) | IFN-γ Production (% Inhibition) |
| 0.01 | ~20% |
| 0.1 | ~50% |
| 1 | ~80% |
| IC50 | ~0.1 µM |
Caption: Table 1. Dose-dependent inhibition of IFN-γ production by this compound in differentiating mouse naïve CD4+ T cells under Th1-polarizing conditions.
| This compound Concentration (µM) | IL-17 Production (% Inhibition) |
| 0.01 | ~15% |
| 0.1 | ~45% |
| 1 | ~75% |
| IC50 | ~0.12 µM |
Caption: Table 2. Dose-dependent inhibition of IL-17 production by this compound in mouse CD4+ T cells under Th17-polarizing conditions.
| This compound Concentration (µM) | IL-23 Production (% Inhibition) |
| 0.01 | ~25% |
| 0.1 | ~60% |
| 1 | ~90% |
| IC50 | ~0.06 µM |
Caption: Table 3. Dose-dependent inhibition of IL-23 production by this compound in mouse bone marrow-derived dendritic cells stimulated with lipopolysaccharide (LPS).
Signaling Pathways
The following diagram illustrates the signaling pathway initiated by PGE2 binding to the EP4 receptor and the point of intervention by this compound.
Caption: PGE2-EP4 Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Th1 Differentiation Assay
This protocol outlines the procedure for inducing the differentiation of naïve CD4+ T cells into Th1 effector cells and assessing the effect of this compound.
Caption: Experimental Workflow for In Vitro Th1 Differentiation Assay.
Detailed Methodology:
-
Isolation of Naïve CD4+ T Cells: Naïve CD4+ T cells (CD4+CD62L+CD44low) are isolated from the spleens of C57BL/6 mice using magnetic-activated cell sorting (MACS).
-
Cell Culture: Cells are cultured in 96-well plates pre-coated with anti-CD3ε antibody (5 µg/mL) in complete RPMI-1640 medium. Soluble anti-CD28 antibody (2 µg/mL) is also added to the culture.
-
Th1 Polarization: To induce Th1 differentiation, recombinant mouse IL-12 (10 ng/mL) and anti-mouse IL-4 antibody (10 µg/mL) are added to the culture medium.
-
Treatment with this compound: this compound is dissolved in DMSO and added to the cell cultures at final concentrations ranging from 0.001 to 10 µM. A vehicle control (DMSO) is run in parallel.
-
Incubation: The cells are incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Restimulation and Cytokine Measurement: On day 4, the cells are restimulated with phorbol 12-myristate 13-acetate (PMA, 50 ng/mL) and ionomycin (500 ng/mL) for 4 hours. The culture supernatants are then collected, and the concentration of IFN-γ is determined by a specific enzyme-linked immunosorbent assay (ELISA).
In Vitro Th17 Expansion Assay
This protocol describes the method used to assess the effect of this compound on the expansion of Th17 cells.
Detailed Methodology:
-
Isolation of CD4+ T Cells: CD4+ T cells are isolated from the spleens of C57BL/6 mice using MACS.
-
Cell Culture and Th17 Polarization: Cells are cultured in 96-well plates coated with anti-CD3ε antibody (5 µg/mL) and soluble anti-CD28 antibody (2 µg/mL). Th17 polarization is induced by the addition of recombinant human TGF-β1 (1 ng/mL), recombinant mouse IL-6 (20 ng/mL), anti-mouse IL-4 antibody (10 µg/mL), and anti-mouse IFN-γ antibody (10 µg/mL).
-
Treatment with this compound: this compound is added to the cultures at various concentrations (0.001 to 10 µM).
-
Incubation: The cells are incubated for 3 days at 37°C and 5% CO2.
-
Restimulation and Cytokine Measurement: On day 3, cells are restimulated with PMA (50 ng/mL) and ionomycin (500 ng/mL) for 4 hours. The concentration of IL-17 in the culture supernatants is measured by ELISA.
Dendritic Cell IL-23 Production Assay
This protocol details the procedure for measuring the effect of this compound on IL-23 production by dendritic cells.
Detailed Methodology:
-
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs): Bone marrow cells are flushed from the femurs and tibias of C57BL/6 mice and cultured in the presence of granulocyte-macrophage colony-stimulating factor (GM-CSF, 20 ng/mL) for 7 days to generate immature BMDCs.
-
Cell Culture and Stimulation: Immature BMDCs are harvested and plated in 96-well plates. The cells are then stimulated with lipopolysaccharide (LPS, 100 ng/mL) in the presence or absence of varying concentrations of this compound (0.001 to 10 µM).
-
Incubation: The cells are incubated for 24 hours at 37°C and 5% CO2.
-
Cytokine Measurement: The culture supernatants are collected, and the concentration of the p40 subunit of IL-23 (and IL-12) is measured by ELISA.
Conclusion
This compound demonstrates potent and selective antagonism of the EP4 receptor, leading to a significant reduction in the production of key pro-inflammatory cytokines, including IFN-γ, IL-17, and IL-23. The in vitro data clearly indicate a dose-dependent inhibitory effect on the differentiation and expansion of Th1 and Th17 cells, which are critical drivers of autoimmune pathology. These findings, supported by detailed experimental protocols, underscore the therapeutic potential of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. The provided signaling pathway and experimental workflow diagrams offer a clear visual representation of the compound's mechanism of action and the methodologies used for its evaluation. This technical guide serves as a valuable resource for researchers and drug development professionals interested in the further investigation and clinical application of EP4 receptor antagonists.
Investigating the Analgesic Properties of M43068 (ER-819762): A Technical Guide
Disclaimer: The initial request specified an investigation into the analgesic properties of ER-819762. However, publicly available scientific literature does not associate this designation with analgesic research. Instead, studies point to a compound designated as M43068 which exhibits significant analgesic properties. This guide will focus on the data available for M43068, assuming a potential misidentification in the initial query. This compound, in other contexts, has been identified as a Prostaglandin E2 (PGE2) EP4 receptor antagonist with potential applications in inflammatory conditions such as arthritis.
This technical guide provides a comprehensive overview of the preclinical investigations into the analgesic properties of M43068, designed for researchers, scientists, and drug development professionals.
Core Compound Profile
| Identifier | Description |
| M43068 | A novel compound with demonstrated analgesic and anti-allodynic effects in preclinical pain models. |
| Mechanism of Action (Proposed) | The analgesic effects of M43068 are suggested to be mediated through the descending noradrenergic system. This involves interactions with α1-adrenoceptors and GABAB receptors, though the compound itself does not appear to be a direct agonist for these receptors, suggesting a more complex modulatory role. |
Preclinical Efficacy in Pain Models
The analgesic potential of M43068 has been evaluated in established rat models of acute inflammatory and neuropathic pain.
Quantitative Data Summary
| Pain Model | Species | Administration Route | Dosage Range | Key Findings |
| Formalin-Induced Nociception | Rat | Oral | 10-100 mg/kg | Suppressed the late phase of formalin-induced nociceptive behaviors. |
| Neuropathic Pain (Nerve Injury) | Rat | Oral | 10-100 mg/kg | Suppressed mechanical allodynia in the nerve-injured paw without affecting normal pain thresholds. |
| Neuropathic Pain (Neurometer Test) | Rat | Intravenous | 30 mg/kg | Primarily suppressed the Aβ-fiber-mediated response. |
Experimental Protocols
Formalin-Induced Nociception Assay
This model assesses analgesic activity against acute and persistent inflammatory pain.
-
Subjects: Male Sprague-Dawley rats.
-
Acclimatization: Animals are habituated to the testing environment.
-
Drug Administration: M43068 (10-100 mg/kg) or vehicle is administered orally at a predetermined time before formalin injection.
-
Nociceptive Induction: A dilute solution of formalin is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: Nociceptive behaviors (e.g., flinching, licking of the injected paw) are observed and quantified in two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).
-
Data Analysis: The duration and frequency of nociceptive behaviors are compared between the M43068-treated and vehicle-treated groups.
Neuropathic Pain Model (Chronic Constriction Injury)
This model evaluates efficacy against pain arising from nerve damage.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of the rat is loosely ligated to induce a chronic constriction injury, leading to the development of neuropathic pain symptoms.
-
Post-Operative Recovery: Animals are allowed to recover from surgery and develop mechanical allodynia over a period of several days.
-
Assessment of Mechanical Allodynia: The paw withdrawal threshold in response to a non-noxious mechanical stimulus (e.g., von Frey filaments) is measured.
-
Drug Administration: M43068 (10-100 mg/kg) or vehicle is administered orally.
-
Behavioral Testing: Paw withdrawal thresholds are reassessed at various time points after drug administration.
-
Data Analysis: Changes in paw withdrawal thresholds are compared between the M43068-treated and vehicle-treated groups.
Visualizing the Proposed Mechanism of Action and Experimental Workflow
Proposed Signaling Pathway of M43068
Caption: Proposed mechanism of action for M43068.
Experimental Workflow for Preclinical Pain Assessment
Caption: General workflow for preclinical pain studies of M43068.
Safety and Tolerability Profile
Preclinical studies indicate a favorable safety profile for M43068. Unlike direct α1-adrenoceptor and GABA-B receptor agonists, oral administration of M43068 at doses up to 300 mg/kg did not show significant effects on blood pressure or motor function in rats. This suggests a reduced risk of common side effects associated with these pathways, such as cardiovascular changes and sedation.
Conclusion and Future Directions
M43068 presents a promising profile as a novel analgesic agent with efficacy in both inflammatory and neuropathic pain models. Its proposed mechanism, involving the modulation of the descending noradrenergic system without direct receptor agonism, suggests a potential for a wider therapeutic window and improved side effect profile compared to existing analgesics. Further investigation is warranted to fully elucidate its molecular targets and to translate these preclinical findings into clinical development for the treatment of chronic pain conditions. The relationship, if any, between M43068 and the development candidate T-62, which was being investigated for postherpetic neuralgia, remains to be clarified.
Methodological & Application
Application Note: Evaluation of ER-819762 in a Murine Collagen-Induced Arthritis Model
Audience: Researchers, scientists, and drug development professionals in rheumatology and immunology.
Purpose: This document provides a comprehensive protocol for the use and evaluation of the hypothetical anti-inflammatory compound ER-819762 in a collagen-induced arthritis (CIA) mouse model, a standard preclinical model for rheumatoid arthritis.
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and hyperplasia, autoantibody production, and cartilage and bone destruction, leading to significant disability. The collagen-induced arthritis (CIA) mouse model is one of the most widely used preclinical models as it shares many pathological and immunological features with human RA.[1][2][3] This model is induced by immunization with type II collagen, leading to an autoimmune response against the joint cartilage.[1][2] Key signaling pathways implicated in the pathogenesis of RA include the Janus kinase/signal transducers and activators of transcription (JAK/STAT), mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways, which regulate the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
This compound is a novel investigational molecule with purported anti-inflammatory properties. This application note details the in vivo testing of this compound in the CIA mouse model to assess its therapeutic potential.
Materials and Reagents
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Collagen: Bovine or chicken type II collagen (CII).
-
Adjuvants: Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA).
-
This compound: To be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Anesthetics: Isoflurane or similar.
-
General Supplies: Syringes, needles (26G and 30G), calipers, tissue homogenization buffer, ELISA kits for cytokines (e.g., TNF-α, IL-6), and histology reagents.
Experimental Design and Workflow
A general workflow for evaluating this compound in the CIA model is presented below. Prophylactic and therapeutic dosing regimens are suggested to assess the compound's ability to prevent disease onset and treat existing disease, respectively.
Detailed Experimental Protocols
Induction of Collagen-Induced Arthritis
-
Preparation of Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, mix an equal volume of the collagen solution with Complete Freund's Adjuvant (CFA) to a final concentration of 1 mg/mL collagen. Emulsify by drawing into and expelling from a glass syringe until a thick, stable emulsion is formed (a drop should not disperse in water).
-
Prepare the booster emulsion similarly, using Incomplete Freund's Adjuvant (IFA).
-
-
Immunization Procedure:
-
Day 0 (Primary Immunization): Anesthetize mice and inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
Day 21 (Booster Immunization): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
Administration of this compound
-
Vehicle Preparation: Prepare the vehicle for this compound (e.g., 0.5% w/v carboxymethylcellulose in sterile water).
-
Dosing:
-
Prophylactic Group: Administer this compound (e.g., via oral gavage or intraperitoneal injection) daily, starting from Day 0 until the end of the study (Day 42).
-
Therapeutic Group: Begin daily administration of this compound after the onset of clinical signs of arthritis (typically around Day 28).
-
Vehicle Control Group: Administer the vehicle alone following the same schedule as the treatment groups.
-
Assessment of Arthritis Severity
-
Clinical Scoring:
-
Begin scoring mice for signs of arthritis on Day 21 and continue daily until the end of the study.
-
Use a standardized scoring system for each paw.
-
0: No evidence of erythema or swelling.
-
1: Subtle erythema or localized edema.
-
2: Moderate erythema and swelling involving the entire paw.
-
3: Pronounced erythema and swelling extending to the ankle.
-
4: Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum score per mouse is 16.
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws daily from Day 21 using a digital caliper. An increase in paw thickness indicates inflammation.
-
Endpoint Analyses (Day 42)
-
Serum Collection:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-CII antibodies using commercial ELISA kits.
-
-
Histopathology:
-
Harvest hind paws and fix in 10% neutral buffered formalin.
-
Decalcify, process, and embed in paraffin.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Potential Mechanism of Action of this compound
This compound is hypothesized to inhibit key pro-inflammatory signaling pathways. One such critical pathway in rheumatoid arthritis is the NF-κB signaling cascade, which is a master regulator of inflammatory gene expression.
Representative Data
The following tables present hypothetical data from a study evaluating this compound in the CIA model.
Table 1: Effect of this compound on Clinical Arthritis Score and Paw Thickness
| Treatment Group | N | Mean Clinical Score (Day 42) | Mean Paw Thickness (mm, Day 42) |
| Naive (No Disease) | 8 | 0.0 ± 0.0 | 1.5 ± 0.1 |
| Vehicle Control | 10 | 10.2 ± 1.5 | 3.2 ± 0.4 |
| This compound (10 mg/kg) | 10 | 4.5 ± 0.8 | 2.1 ± 0.2 |
| This compound (30 mg/kg) | 10 | 2.1 ± 0.5 | 1.8 ± 0.1 |
*Data are presented as mean ± SEM. **p<0.01, **p<0.001 vs. Vehicle Control.
Table 2: Effect of this compound on Serum Cytokine Levels
| Treatment Group | N | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Naive (No Disease) | 8 | 15.2 ± 4.1 | 8.5 ± 2.3 |
| Vehicle Control | 10 | 150.5 ± 25.3 | 120.8 ± 18.9 |
| This compound (30 mg/kg) | 10 | 55.6 ± 10.2 | 40.1 ± 9.5 |
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle Control.
Table 3: Histopathological Scoring of Joints
| Treatment Group | N | Inflammation Score (0-3) | Bone Erosion Score (0-3) |
| Naive (No Disease) | 8 | 0.1 ± 0.1 | 0.0 ± 0.0 |
| Vehicle Control | 10 | 2.8 ± 0.2 | 2.5 ± 0.3 |
| This compound (30 mg/kg) | 10 | 1.1 ± 0.3 | 0.8 ± 0.2 |
*Data are presented as mean ± SEM. *p<0.01 vs. Vehicle Control.
Conclusion
This application note provides a framework for the preclinical evaluation of this compound using the collagen-induced arthritis mouse model. The described protocols for disease induction, treatment administration, and endpoint analysis will enable researchers to robustly assess the therapeutic efficacy of this compound. The representative data suggest that this compound may ameliorate the clinical and pathological features of arthritis by suppressing pro-inflammatory cytokine production, potentially through the inhibition of key inflammatory signaling pathways.
References
Application Notes and Protocols for ER-819762 in Rat Inflammatory Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1][2][3][4] The EP4 receptor is a key mediator in inflammatory processes and pain signaling. By blocking this receptor, this compound has demonstrated efficacy in reducing inflammatory pain in preclinical models, making it a compound of interest for the development of novel analgesic and anti-inflammatory therapies.[1]
These application notes provide a comprehensive overview of the dosing regimen and experimental protocols for evaluating this compound in a rat model of Complete Freund's Adjuvant (CFA)-induced inflammatory pain.
Mechanism of Action
This compound exerts its analgesic and anti-inflammatory effects by selectively inhibiting the EP4 receptor. In the context of inflammation, PGE2 is a key mediator that sensitizes peripheral nerve endings (nociceptors) and also contributes to central sensitization in the spinal cord. The EP4 receptor, when activated by PGE2, is coupled to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the enhancement of T helper 1 (Th1) differentiation and T helper 17 (Th17) cell expansion, both of which are crucial in the pathogenesis of inflammatory disorders like rheumatoid arthritis. This compound, by antagonizing the EP4 receptor, effectively suppresses these downstream signaling events, thereby reducing the inflammatory response and associated pain.
Figure 1: this compound Mechanism of Action at the EP4 Receptor.
Data Presentation
The following table summarizes the key in vitro and in vivo parameters of this compound.
| Parameter | Value | Species/Model | Reference |
| Mechanism of Action | Selective EP4 Receptor Antagonist | - | |
| IC50 (cAMP assay) | 59 nM | Human EP4 Receptor | |
| In Vivo Efficacy Model | CFA-induced Inflammatory Pain | Rat | |
| Dosing Regimen | 0-100 mg/kg, single dose | Rat | |
| Route of Administration | Oral (p.o.) | Rat | |
| Vehicle | 0.5% (w/v) Methylcellulose in water | Rat | |
| Administration Volume | 5 mL/kg | Rat |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
Objective: To prepare a homogenous suspension of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v) in sterile water
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and cylinders
-
Stir plate and magnetic stir bar
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.
-
Weigh the calculated amount of this compound powder.
-
Prepare the 0.5% methylcellulose vehicle by dissolving methylcellulose in sterile water with gentle heating and stirring. Allow the solution to cool to room temperature.
-
Levigate the this compound powder with a small amount of the methylcellulose vehicle in a mortar to form a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously stirring or homogenizing to ensure a uniform suspension.
-
Continuously stir the final suspension using a magnetic stir plate during dosing to maintain homogeneity.
Protocol 2: Induction of Inflammatory Pain using Complete Freund's Adjuvant (CFA)
Objective: To induce a localized and persistent inflammatory pain state in the hind paw of rats.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Male F344 rats (or other appropriate strain)
-
Tuberculin syringes with 27-30 gauge needles
-
Isoflurane or other suitable anesthetic
-
Anesthesia chamber and nose cone
Procedure:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Anesthetize the rat using isoflurane.
-
Inject a single dose of CFA (typically 50-150 µL) subcutaneously into the plantar surface of the right hind paw.
-
Monitor the animal until it has fully recovered from anesthesia.
-
Observe the development of inflammation, characterized by erythema, edema, and hyperalgesia, which typically develops within hours and persists for several days to weeks.
Protocol 3: Assessment of this compound Efficacy in the CFA Model
Objective: To evaluate the analgesic effect of this compound on CFA-induced hyperalgesia.
Materials:
-
CFA-injected rats
-
This compound suspension
-
Vehicle control (0.5% methylcellulose)
-
Oral gavage needles
-
Behavioral testing apparatus (e.g., von Frey filaments for mechanical allodynia, radiant heat source for thermal hyperalgesia)
Procedure:
-
Establish a baseline pain threshold for each rat before CFA injection.
-
After CFA injection (typically 24-72 hours post-injection, when inflammation is well-developed), re-measure the pain threshold to confirm hyperalgesia.
-
Randomly assign animals to treatment groups (vehicle, and different doses of this compound, e.g., 10, 30, 100 mg/kg).
-
Administer a single oral dose of the this compound suspension or vehicle to the respective groups.
-
Assess the pain thresholds at various time points post-dosing (e.g., 1, 2, 4, 6, and 24 hours) to determine the onset, magnitude, and duration of the analgesic effect.
-
Record and analyze the data to compare the effects of different doses of this compound with the vehicle control.
Figure 2: Experimental Workflow for Evaluating this compound.
References
ER-819762 solubility and preparation for in vivo studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). The EP4 receptor is a G-protein coupled receptor that mediates a wide range of physiological and pathological processes, including inflammation, pain, and cancer. Antagonism of the EP4 receptor has shown therapeutic potential in preclinical models of arthritis and inflammatory pain. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vivo studies, based on available scientific literature.
Solubility Data
This compound is a poorly soluble compound in aqueous solutions. The following table summarizes the available solubility data. Researchers should verify the solubility in their specific vehicle of choice.
| Solvent/Vehicle | Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10 mM | Stock solution preparation. |
| 0.5% (w/v) Methylcellulose in water | Suspension | Vehicle used for oral gavage in mice. |
Preparation for in vivo Studies
The following protocol is based on the methodology described in preclinical studies involving oral administration of this compound to mice.
Oral Suspension Formulation
Materials:
-
This compound powder
-
0.5% (w/v) Methylcellulose (low viscosity) in sterile water
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Calculate the required amount of this compound and vehicle. The amount will depend on the desired final concentration and the total volume needed for the study.
-
Weigh the this compound powder accurately using a calibrated balance.
-
Prepare the 0.5% methylcellulose solution. Dissolve the appropriate amount of methylcellulose in sterile water. This may require heating and/or stirring. Allow the solution to cool to room temperature.
-
Triturate the this compound powder. Place the weighed powder in a mortar.
-
Gradually add a small amount of the 0.5% methylcellulose vehicle to the powder and triturate with the pestle to form a smooth paste. This step is crucial to ensure proper wetting of the compound.
-
Continue to add the vehicle in small increments while continuously triturating or homogenizing until the desired final volume is reached.
-
Ensure a uniform suspension. The final product should be a homogenous suspension. Visually inspect for any clumps or aggregates. If necessary, continue to mix or homogenize until uniform.
-
Store the suspension appropriately. It is recommended to prepare the suspension fresh daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, ensure the suspension is brought to room temperature and thoroughly re-suspended by vortexing or shaking.
Experimental Protocols
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate size oral gavage needles (e.g., 20-22 gauge, 1.5-2 inches long with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Determine the correct dose volume. The volume to be administered is calculated based on the animal's body weight and the desired dose in mg/kg. A typical administration volume for mice is 5-10 mL/kg.
-
Thoroughly re-suspend the this compound formulation by vortexing or shaking immediately before drawing it into the syringe.
-
Accurately draw up the calculated volume into the syringe.
-
Properly restrain the mouse. Ensure the head and body are held securely to prevent movement and injury.
-
Gently insert the gavage needle. The needle should be passed along the side of the mouth, over the tongue, and into the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
Administer the suspension. Once the needle is correctly positioned in the esophagus, slowly dispense the contents of the syringe.
-
Carefully withdraw the needle.
-
Monitor the animal. Observe the animal for a short period after administration to ensure there are no signs of distress or adverse effects.
Signaling Pathway and Experimental Workflow
EP4 Receptor Signaling Pathway
The EP4 receptor, upon binding its ligand PGE2, can activate multiple downstream signaling cascades. The primary pathway involves the coupling to Gs protein, which activates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). Increased cAMP levels then activate Protein Kinase A (PKA). Additionally, the EP4 receptor can couple to the G-protein independent β-arrestin pathway, and also activate the Phosphoinositide 3-kinase (PI3K) pathway. This compound, as an antagonist, blocks the binding of PGE2, thereby inhibiting these downstream effects.
Caption: EP4 Receptor Signaling Pathway and Point of Inhibition by this compound.
In Vivo Experimental Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study using this compound.
Caption: General Experimental Workflow for In Vivo Studies with this compound.
Application Notes and Protocols: Measuring ER-819762 Efficacy in Suppressing Th17 Expansion
For Researchers, Scientists, and Drug Development Professionals
Introduction
T helper 17 (Th17) cells are a distinct lineage of CD4+ T helper cells characterized by their production of pro-inflammatory cytokines, including Interleukin-17A (IL-17A), IL-17F, and IL-22. These cells play a critical role in host defense against extracellular pathogens but are also implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The differentiation and expansion of Th17 cells are driven by a specific cytokine milieu, with IL-6 and TGF-β initiating differentiation, and IL-23 promoting their expansion and pathogenic function.
Prostaglandin E2 (PGE2) has emerged as a key mediator in inflammatory environments, influencing T cell differentiation and function. PGE2 exerts its effects through four G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been shown to play a significant role in promoting Th1 differentiation and Th17 expansion. Stimulation of the EP4 receptor on T cells and dendritic cells (DCs) can enhance signaling pathways that drive the expression of key Th17-associated genes.
ER-819762 is a potent and selective antagonist of the EP4 receptor. By blocking the PGE2-EP4 signaling axis, this compound presents a promising therapeutic strategy for modulating Th17-mediated inflammation. These application notes provide detailed protocols for evaluating the efficacy of this compound in suppressing Th17 expansion, both in vitro and in vivo.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in various experimental settings. This data is primarily derived from studies by Chen et al. (2010) published in the British Journal of Pharmacology.
| Parameter | Value | Assay | Reference |
| IC50 (EP4 Receptor) | 59 ± 6 nM | cAMP-dependent reporter assay | Chen et al., 2010 |
| EC50 (EP4 Receptor) | 70 nM | Not specified | MedChemExpress |
Table 1: In Vitro Efficacy of this compound on EP4 Receptor Activity
| Experimental Model | This compound Concentration | Effect | Reference |
| PGE2-induced Th1 differentiation | 0-10 μM | Selective suppression of differentiation | Chen et al., 2010 |
| IL-23 secretion in human monocyte-derived DCs | 0-5 μM | Suppression of IL-23 secretion | Chen et al., 2010 |
| IL-17 production in activated human CD4+ T cells | 0.1 and 1 μM | Suppression of IL-17 production | Chen et al., 2010 |
| IL-23-induced Th17 expansion in activated human CD4+ T cells | 0.1 and 1 μM | Inhibition of Th17 expansion | Chen et al., 2010 |
Table 2: In Vitro Efficacy of this compound on Th17-Related Processes
| Animal Model | This compound Dosage (Oral) | Effect | Reference |
| Collagen-induced arthritis (mice) | 0-100 mg/kg daily | Suppression of inflammatory arthritis | Chen et al., 2010 |
| Glucose-6-phosphate isomerase (GPI)-induced arthritis (mice) | Not specified | Suppression of disease | Chen et al., 2010 |
| Complete Freund's Adjuvant (CFA)-induced hyperalgesia (rats) | 0-100 mg/kg once | Suppression of hyperalgesia | Chen et al., 2010 |
Table 3: In Vivo Efficacy of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in Th17 expansion and the general experimental workflows for assessing the efficacy of this compound.
Caption: PGE2-EP4 signaling pathway in Th17 expansion.
Caption: In vitro workflow for assessing this compound efficacy.
Caption: In vivo workflow for assessing this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Differentiation of Human Th17 Cells and Treatment with this compound
Objective: To assess the dose-dependent effect of this compound on the differentiation of human naïve CD4+ T cells into Th17 cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Naive CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 50 µM 2-mercaptoethanol
-
Human CD3/CD28 T Cell Activator (e.g., Dynabeads)
-
Recombinant Human IL-6 (20 ng/mL)
-
Recombinant Human TGF-β1 (5 ng/mL)
-
Recombinant Human IL-23 (20 ng/mL)
-
Recombinant Human IL-1β (10 ng/mL)
-
Anti-Human IL-4 antibody (10 µg/mL)
-
Anti-Human IFN-γ antibody (10 µg/mL)
-
This compound (dissolved in DMSO)
-
96-well round-bottom cell culture plates
-
Flow cytometer
-
Antibodies for flow cytometry: Anti-Human CD4 (e.g., clone RPA-T4), Anti-Human IL-17A (e.g., clone eBio64DEC17)
-
Intracellular Staining Buffer Kit
-
Cell Stimulation Cocktail (containing PMA and Ionomycin)
-
Protein Transport Inhibitor Cocktail (containing Brefeldin A and Monensin)
Procedure:
-
Isolation of Naïve CD4+ T Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate naïve CD4+ T cells from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Purity should be >95% as assessed by flow cytometry (CD4+CD45RA+).
-
-
Cell Culture and Th17 Differentiation:
-
Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
In a 96-well round-bottom plate, add 100 µL of the cell suspension to each well.
-
Add Human CD3/CD28 T Cell Activator beads at a bead-to-cell ratio of 1:1.
-
Add the Th17 polarizing cytokine cocktail: IL-6, TGF-β1, IL-23, IL-1β, anti-IL-4, and anti-IFN-γ to the final concentrations listed above.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 10 µL of the this compound dilutions to the respective wells to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5-7 days.
-
-
Intracellular Cytokine Staining for Flow Cytometry:
-
On the day of analysis, restimulate the cells by adding Cell Stimulation Cocktail and Protein Transport Inhibitor Cocktail to each well.
-
Incubate for 4-6 hours at 37°C.
-
Harvest the cells and wash with PBS.
-
Stain for the surface marker CD4.
-
Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's protocol.
-
Stain for intracellular IL-17A.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD4+ T cell population and analyze the percentage of IL-17A+ cells.
-
Calculate the IC50 of this compound for the inhibition of Th17 differentiation.
-
Protocol 2: In Vivo Evaluation of this compound in a Mouse Model of Collagen-Induced Arthritis (CIA)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine Type II Collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Syringes and needles for immunization and oral gavage
-
Calipers for measuring paw thickness
Procedure:
-
Induction of CIA:
-
Prepare an emulsion of CII in CFA (1:1 ratio). The final concentration of CII should be 2 mg/mL.
-
On day 0, immunize mice intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On day 21, boost the mice with an intradermal injection of 100 µL of an emulsion of CII in IFA (1:1 ratio, 2 mg/mL CII).
-
-
Treatment with this compound:
-
Begin oral administration of this compound or vehicle daily, starting from day 21 (prophylactic regimen) or upon the onset of clinical signs of arthritis (therapeutic regimen).
-
Dose levels can range from 1 to 100 mg/kg, administered by oral gavage.
-
-
Clinical Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis, starting from day 21.
-
Score each paw based on a scale of 0-4, where:
-
0 = No signs of inflammation
-
1 = Mild swelling and/or erythema of the wrist or ankle
-
2 = Moderate swelling and erythema of the wrist or ankle
-
3 = Severe swelling and erythema of the entire paw
-
4 = Maximum inflammation with joint deformity
-
-
The maximum clinical score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Terminal Analysis (e.g., on day 42):
-
Collect blood for serum cytokine analysis (e.g., IL-17A, TNF-α) by ELISA.
-
Harvest paws for histological analysis. Fix in 10% formalin, decalcify, and embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
-
Isolate splenocytes or cells from draining lymph nodes to analyze Th17 cell frequency by flow cytometry as described in Protocol 1.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Application Notes and Protocols: Assessing the Impact of ER-819762 on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a novel and selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor.[1] Emerging research has identified its potential as a modulator of immune responses, particularly in the context of T-cell differentiation and associated cytokine release. These application notes provide a comprehensive protocol for assessing the impact of this compound on cytokine release, with a focus on its inhibitory effects on T helper 1 (Th1) and T helper 17 (Th17) cell differentiation and function. The provided protocols are designed to enable researchers to effectively evaluate the immunomodulatory properties of this compound in vitro.
Mechanism of Action: EP4 Receptor Antagonism
Prostaglandin E2 is a lipid mediator that exerts a wide range of biological effects by binding to four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, plays a critical role in modulating immune responses. Upon binding of PGE2, the EP4 receptor can activate two primary downstream signaling pathways: the Gs-adenylyl cyclase-cAMP-PKA pathway and the PI3K-Akt pathway. In the context of T-cell differentiation, stimulation of the EP4 receptor has been shown to enhance Th1 differentiation and promote the expansion of Th17 cells. This compound acts as a competitive antagonist at the EP4 receptor, thereby blocking these downstream signaling events and attenuating the pro-inflammatory effects of PGE2 on T cells.
Figure 1: Simplified signaling pathway of the PGE2-EP4 receptor and the inhibitory action of this compound.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the experimental protocols.
Table 1: Effect of this compound on Th1 and Th17 Differentiation
| Treatment Group | Concentration (nM) | % IFN-γ+ CD4+ T cells (Th1) | % IL-17A+ CD4+ T cells (Th17) |
| Vehicle Control | 0 | ||
| This compound | 1 | ||
| This compound | 10 | ||
| This compound | 100 | ||
| This compound | 1000 | ||
| Positive Control | - |
Table 2: Effect of this compound on Cytokine Production in Differentiated T cells
| Treatment Group | Concentration (nM) | IFN-γ (pg/mL) | IL-17A (pg/mL) |
| Vehicle Control (Th1) | 0 | N/A | |
| This compound (Th1) | 100 | N/A | |
| Vehicle Control (Th17) | 0 | N/A | |
| This compound (Th17) | 100 | N/A |
Experimental Protocols
Protocol 1: In Vitro Differentiation of Murine Th1 and Th17 Cells
This protocol describes the differentiation of naive CD4+ T cells into Th1 and Th17 lineages in the presence of this compound.
Materials:
-
This compound
-
Murine naive CD4+ T cells (isolated from spleens and lymph nodes)
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol
-
Anti-CD3ε and Anti-CD28 antibodies
-
For Th1 differentiation: Recombinant mouse IL-12, Anti-IL-4 antibody
-
For Th17 differentiation: Recombinant mouse IL-6, Recombinant human TGF-β1, Recombinant mouse IL-23, Anti-IFN-γ antibody, Anti-IL-4 antibody
-
96-well flat-bottom plates
Procedure:
-
Coat a 96-well plate with anti-CD3ε antibody (1 µg/mL) overnight at 4°C.
-
Wash the plate twice with sterile PBS.
-
Isolate naive CD4+ T cells from mouse spleens and lymph nodes using a naive CD4+ T cell isolation kit.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add the cell suspension to the coated wells.
-
Add anti-CD28 antibody (2 µg/mL) to all wells.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO).
-
For Th1 differentiation: Add IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).
-
For Th17 differentiation: Add IL-6 (20 ng/mL), TGF-β1 (1 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).
-
Incubate the plate for 3-4 days at 37°C in a 5% CO2 incubator.
-
After incubation, cells can be harvested for flow cytometry analysis (Protocol 2) and supernatants can be collected for cytokine measurement by ELISA (Protocol 3).
Figure 2: Experimental workflow for in vitro T helper cell differentiation assay.
Protocol 2: Flow Cytometry for Intracellular Cytokine Staining
This protocol is for the identification and quantification of IFN-γ producing Th1 cells and IL-17A producing Th17 cells.
Materials:
-
Differentiated T cells from Protocol 1
-
Cell stimulation cocktail (containing PMA, Ionomycin, and a protein transport inhibitor like Brefeldin A or Monensin)
-
Fixable Viability Dye
-
Anti-CD4 antibody (fluorochrome-conjugated)
-
Fixation/Permeabilization Buffer
-
Anti-IFN-γ antibody (fluorochrome-conjugated)
-
Anti-IL-17A antibody (fluorochrome-conjugated)
-
Flow cytometer
Procedure:
-
Restimulate the differentiated T cells with a cell stimulation cocktail for 4-6 hours at 37°C.
-
Harvest the cells and wash with PBS.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
-
Stain for the surface marker CD4 with a fluorochrome-conjugated anti-CD4 antibody.
-
Fix and permeabilize the cells using a fixation/permeabilization buffer.
-
Stain for intracellular cytokines with fluorochrome-conjugated anti-IFN-γ and anti-IL-17A antibodies.
-
Wash the cells and resuspend in flow cytometry staining buffer.
-
Acquire data on a flow cytometer and analyze the percentage of IFN-γ+ and IL-17A+ cells within the CD4+ T cell population.
Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
This protocol measures the concentration of secreted cytokines in the cell culture supernatants.
Materials:
-
Supernatants from differentiated T cell cultures (Protocol 1)
-
ELISA kits for mouse IFN-γ and IL-17A
-
Microplate reader
Procedure:
-
Centrifuge the 96-well plates from Protocol 1 to pellet the cells.
-
Carefully collect the supernatants without disturbing the cell pellet.
-
Perform the ELISA for IFN-γ and IL-17A according to the manufacturer's instructions provided with the kits.
-
Briefly, this involves coating a plate with a capture antibody, adding the supernatants and standards, adding a detection antibody, followed by a substrate, and finally stopping the reaction.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
References
Application Notes and Protocols: ER-819762 as a Tool Compound for Prostaglandin Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ER-819762 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] As a key mediator in PGE2 signaling, the EP4 receptor is implicated in a variety of physiological and pathological processes, including inflammation, pain, and immune responses.[2][3] The selectivity of this compound for the EP4 receptor over other prostanoid receptors makes it an invaluable tool for elucidating the specific roles of EP4 signaling in these processes. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models to investigate its therapeutic potential and the underlying mechanisms of EP4 antagonism.
Mechanism of Action
Prostaglandin E2, a lipid mediator derived from arachidonic acid, exerts its effects by binding to four distinct G protein-coupled receptors: EP1, EP2, EP3, and EP4.[4][5] The EP4 receptor is primarily coupled to the Gαs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This in turn activates protein kinase A (PKA) and other downstream effectors. The EP4 receptor can also couple to Gαi, leading to the activation of the PI3K/Akt pathway. This compound acts as a competitive antagonist at the EP4 receptor, blocking the binding of PGE2 and thereby inhibiting these downstream signaling cascades.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo activities of this compound from various studies.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |
| Radioligand Binding Assay | Human EP4 receptor expressing cells | Human EP4 Receptor | IC50 | 70 ± 11 nM | |
| cAMP Reporter Assay | Human EP4 receptor expressing cells | Human EP4 Receptor | IC50 | 59 ± 6 nM | |
| Th1 Differentiation | Mouse naïve CD4+ T cells | IFN-γ production | IC50 | ~100 nM | |
| IL-23 Secretion | Human monocyte-derived dendritic cells | IL-23 production | IC50 | ~300 nM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Dosing Regimen | Effect | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse | 10, 30, 100 mg/kg, p.o., daily | Dose-dependent suppression of arthritis | |
| Glucose-6-Phosphate Isomerase (GPI)-Induced Arthritis | Mouse | 30 mg/kg, p.o., daily | Significant suppression of arthritis | |
| Complete Freund's Adjuvant (CFA)-Induced Hyperalgesia | Rat | 10, 30, 100 mg/kg, p.o. | Dose-dependent suppression of hyperalgesia |
Signaling Pathway Diagram
The following diagram illustrates the prostaglandin E2 signaling pathway via the EP4 receptor and the point of intervention for this compound.
Caption: PGE2/EP4 signaling and this compound antagonism.
Experimental Protocols
In Vitro Assays
1. cAMP Reporter Gene Assay
This protocol is designed to measure the antagonistic activity of this compound on the human EP4 receptor.
-
Cell Line: HEK293 cells stably expressing the human EP4 receptor and a cAMP response element (CRE)-driven reporter gene (e.g., luciferase).
-
Reagents:
-
This compound
-
Prostaglandin E2 (PGE2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Reporter gene assay lysis buffer and substrate (e.g., Luciferase Assay System)
-
-
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 30 minutes.
-
Add a fixed concentration of PGE2 (e.g., EC80) to the wells and incubate for 4-6 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.
-
2. T Helper 1 (Th1) Cell Differentiation Assay
This protocol assesses the effect of this compound on the differentiation of naïve CD4+ T cells into Th1 cells.
-
Cells: Naïve CD4+ T cells isolated from mouse spleen or human peripheral blood.
-
Reagents:
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
IL-12 (for Th1 polarization)
-
Anti-IL-4 antibody (to block Th2 differentiation)
-
RPMI 1640 medium with 10% FBS
-
IFN-γ ELISA kit
-
-
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody.
-
Isolate naïve CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Culture the naïve CD4+ T cells in the anti-CD3 coated plate with soluble anti-CD28 antibody, IL-12, and anti-IL-4 antibody.
-
Add varying concentrations of this compound to the culture.
-
Culture the cells for 3-5 days.
-
Re-stimulate the cells with anti-CD3/CD28 for 24-48 hours.
-
Collect the supernatant and measure the concentration of IFN-γ using an ELISA kit.
-
Determine the effect of this compound on Th1 differentiation by comparing IFN-γ levels in treated versus untreated cells.
-
3. IL-23 Secretion Assay in Dendritic Cells
This protocol evaluates the inhibitory effect of this compound on IL-23 production by dendritic cells.
-
Cells: Human monocyte-derived dendritic cells (DCs).
-
Reagents:
-
This compound
-
Lipopolysaccharide (LPS)
-
GM-CSF and IL-4 (for DC differentiation)
-
RPMI 1640 medium with 10% FBS
-
IL-23 ELISA kit
-
-
Procedure:
-
Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using GM-CSF and IL-4 for 5-7 days.
-
Plate the immature DCs in a 96-well plate.
-
Pre-treat the DCs with different concentrations of this compound for 1 hour.
-
Stimulate the DCs with LPS (e.g., 100 ng/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-23 in the supernatant using an ELISA kit.
-
Assess the inhibitory effect of this compound on IL-23 secretion.
-
In Vivo Models
1. Collagen-Induced Arthritis (CIA) in Mice
This is a widely used model for rheumatoid arthritis to assess the anti-inflammatory efficacy of compounds.
-
Animals: DBA/1 mice (male, 8-10 weeks old).
-
Reagents:
-
This compound
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
-
Procedure:
-
Immunization (Day 0): Emulsify bovine type II collagen in CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin oral administration of this compound (e.g., 10, 30, 100 mg/kg) or vehicle daily from day 20 to the end of the study.
-
Assessment: Monitor the mice for signs of arthritis (e.g., paw swelling, redness, and joint stiffness) starting from day 21. Score the severity of arthritis on a scale of 0-4 per paw. Measure paw thickness using a caliper.
-
Endpoint: At the end of the study (e.g., day 42), collect paws for histological analysis and blood for cytokine analysis.
-
Caption: Experimental workflow for the CIA model.
2. CFA-Induced Hyperalgesia in Rats
This model is used to evaluate the analgesic properties of compounds in a setting of inflammatory pain.
-
Animals: Male Sprague-Dawley or Wistar rats (180-220 g).
-
Reagents:
-
This compound
-
Complete Freund's Adjuvant (CFA)
-
-
Procedure:
-
Induction: Inject 100-150 µL of CFA into the plantar surface of the right hind paw.
-
Treatment: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle orally at a specific time point after CFA injection (e.g., 2 hours before behavioral testing).
-
Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency to a radiant heat source (e.g., using a plantar test apparatus) at various time points after CFA injection.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold to mechanical stimulation using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal latencies and thresholds between the treated and vehicle groups.
-
Conclusion
This compound is a highly selective and potent EP4 receptor antagonist that serves as a critical research tool for investigating the roles of PGE2 signaling. The detailed protocols provided herein offer a framework for researchers to explore the therapeutic potential of EP4 antagonism in inflammatory and pain-related disorders. The quantitative data and signaling pathway diagrams further aid in the design and interpretation of experiments utilizing this valuable compound.
References
- 1. Interleukin-23 production in dendritic cells is negatively regulated by protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFA-treated mice induce hyperalgesia in healthy mice via an olfactory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Increased IL-23 secretion and altered chemokine production by dendritic cells upon CD46 activation in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
ER-819762 administration route for preclinical studies
Preclinical Administration Routes for ER-819762: Application Notes and Protocols
Note to the Reader: Publicly available information regarding the compound "this compound" is limited. The following application notes and protocols are based on general principles of preclinical drug development and may require significant adaptation based on the specific physicochemical and pharmacological properties of this compound. Researchers are strongly encouraged to consult all available internal data and conduct preliminary formulation and tolerability studies before initiating extensive preclinical evaluation.
Introduction
The selection of an appropriate administration route is a critical step in the preclinical evaluation of a novel therapeutic agent such as this compound. This decision impacts the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety. This document outlines potential administration routes for preclinical studies of this compound, providing structured data tables for anticipated pharmacokinetic parameters and detailed experimental protocols.
Potential Administration Routes and Pharmacokinetic Profiles
The choice of administration route for preclinical studies will depend on the therapeutic indication, the physicochemical properties of this compound, and the desired pharmacokinetic profile. The following tables summarize hypothetical quantitative data for common administration routes.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Intravenous (IV) Administration in Rodents
| Parameter | Value | Units |
| Dose | 1 | mg/kg |
| Cmax | 1500 | ng/mL |
| Tmax | 0.08 | h |
| AUC(0-inf) | 3000 | ng*h/mL |
| t1/2 | 2.5 | h |
| CL | 5.5 | mL/min/kg |
| Vd | 1.0 | L/kg |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Following Oral (PO) Administration in Rodents
| Parameter | Value | Units |
| Dose | 10 | mg/kg |
| Cmax | 800 | ng/mL |
| Tmax | 0.5 | h |
| AUC(0-inf) | 4500 | ng*h/mL |
| t1/2 | 3.0 | h |
| Bioavailability (F) | 50 | % |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Following Subcutaneous (SC) Administration in Rodents
| Parameter | Value | Units |
| Dose | 5 | mg/kg |
| Cmax | 600 | ng/mL |
| Tmax | 1.0 | h |
| AUC(0-inf) | 3600 | ng*h/mL |
| t1/2 | 3.5 | h |
| Bioavailability (F) | 80 | % |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. All animal studies should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Intravenous (IV) Administration Protocol
-
Objective: To determine the fundamental pharmacokinetic profile of this compound, including clearance and volume of distribution.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Formulation: this compound dissolved in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) to a final concentration of 1 mg/mL. The formulation should be sterile-filtered.
-
Procedure:
-
Acclimatize animals for at least 3 days prior to the study.
-
Fast animals overnight (with access to water) before dosing.
-
Administer this compound via a bolus injection into the lateral tail vein at a dose of 1 mg/kg.
-
Collect blood samples (approx. 100 µL) from a contralateral vein or via cardiac puncture at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples to plasma by centrifugation and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Oral (PO) Administration Protocol
-
Objective: To assess the oral bioavailability and absorption characteristics of this compound.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Formulation: this compound suspended or dissolved in an appropriate oral vehicle (e.g., 0.5% methylcellulose in water) to a final concentration of 2 mg/mL.
-
Procedure:
-
Acclimatize animals for at least 3 days.
-
Fast animals overnight before dosing.
-
Administer this compound via oral gavage at a dose of 10 mg/kg.
-
Collect blood samples at time points such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Process and analyze plasma samples as described for the IV protocol.
-
Subcutaneous (SC) Administration Protocol
-
Objective: To evaluate the absorption and bioavailability of this compound following subcutaneous delivery.
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Formulation: this compound in a sterile isotonic solution suitable for injection to a final concentration of 2.5 mg/mL.
-
Procedure:
-
Acclimatize animals for at least 3 days.
-
Administer this compound via subcutaneous injection in the dorsal region at a dose of 5 mg/kg.
-
Collect blood samples at appropriate time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process and analyze plasma samples as previously described.
-
Visualization of Preclinical Workflow
The following diagram illustrates a typical workflow for selecting an administration route in preclinical studies.
Caption: Workflow for Preclinical Administration Route Selection.
Troubleshooting & Optimization
Technical Support Center: Optimizing ER-819762 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing ER-819762, a potent and selective EP4 receptor antagonist, in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, orally active antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] Its primary mechanism of action is to selectively bind to the EP4 receptor, a G-protein coupled receptor (GPCR), and block the downstream signaling cascade initiated by its natural ligand, PGE2.[1][2] The EP4 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[2][3] By inhibiting this pathway, this compound can suppress inflammatory responses.
Q2: What is the recommended starting concentration range for this compound in in vitro assays?
Based on published data, a starting concentration range of 10 nM to 1 µM is recommended for most cell-based assays. The half-maximal inhibitory concentration (IC50) for this compound in a cAMP-dependent reporter assay was found to be 59 ± 6 nmol·L−1. For functional assays, such as the inhibition of Th1 differentiation or Th17 expansion, concentrations around 1 µM have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How selective is this compound for the EP4 receptor?
This compound is highly selective for the EP4 receptor. In a panel of 107 GPCRs, this compound at a concentration of 1 µmol·L−1 showed no agonistic or antagonistic activity for any other receptor, including the related PGE2 receptors EP1, EP2, and EP3. This high selectivity minimizes the potential for off-target effects in your experiments.
Q4: What is the best way to prepare a stock solution of this compound?
For in vitro experiments, this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in your assay should be kept low, typically at 0.1% or less, to avoid solvent-induced cellular toxicity.
Q5: How should this compound be stored?
Store the solid compound and DMSO stock solutions at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles of the stock solution.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Assay Type | Reference |
| IC50 | 59 ± 6 nmol·L−1 | cAMP-dependent reporter assay | |
| EC50 | 70 nM | Human EP4 receptor binding |
Table 1: Potency of this compound in vitro.
| Receptor Subtype | Activity | Concentration Tested | Reference |
| EP1 | No agonism or antagonism | 1 µmol·L−1 | |
| EP2 | No agonism or antagonism | 1 µmol·L−1 | |
| EP3 | No agonism or antagonism | 1 µmol·L−1 |
Table 2: Selectivity Profile of this compound.
Experimental Protocols
Protocol 1: In Vitro cAMP Functional Assay
This protocol outlines a general procedure to measure the antagonistic effect of this compound on PGE2-induced cAMP production in a cell line expressing the EP4 receptor.
Materials:
-
Cells expressing the EP4 receptor (e.g., HEK293-hEP4)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Prostaglandin E2 (PGE2)
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Culture overnight.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a PDE inhibitor.
-
Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at 37°C.
-
Prepare a solution of PGE2 in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the PGE2 solution to the wells (except for the negative control wells) and incubate for 15 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.
-
Analyze the data to determine the IC50 value of this compound.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound on your cell line of interest.
Materials:
-
Cell line of interest
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Inconsistent or no effect of this compound in functional assays | 1. Incorrect concentration of this compound. 2. Low EP4 receptor expression in the cell line. 3. Degradation of this compound. 4. Suboptimal assay conditions. | 1. Perform a dose-response curve to determine the optimal concentration. 2. Verify EP4 receptor expression using qPCR or Western blot. Consider using a cell line with higher expression. 3. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. 4. Optimize incubation times, cell density, and agonist concentration. |
| High background signal in cAMP assay | 1. Basal adenylyl cyclase activity is too high. 2. Inefficient phosphodiesterase (PDE) inhibition. | 1. Reduce cell seeding density or serum starve cells prior to the assay. 2. Optimize the concentration of the PDE inhibitor. |
| Unexpected cytotoxicity | 1. This compound concentration is too high. 2. Off-target effects at high concentrations. 3. DMSO toxicity. | 1. Lower the concentration of this compound. 2. Although highly selective, consider potential off-target effects at supra-maximal concentrations. 3. Ensure the final DMSO concentration is ≤ 0.1%. |
| Poor solubility of this compound in culture medium | 1. Precipitation of the compound from the stock solution. 2. Interaction with media components. | 1. Ensure the DMSO stock is fully dissolved before diluting in aqueous media. Vortex thoroughly. 2. Prepare fresh dilutions immediately before use. |
Visualizations
Caption: PGE2 signaling through the EP4 receptor and the inhibitory action of this compound.
References
Navigating ER-819762 Stability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of the EP4 receptor antagonist, ER-819762, in common experimental buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring the reliable performance of the compound.
Quantitative Stability Data
The stability of this compound is critical for obtaining reproducible experimental results. While comprehensive stability data in all possible experimental buffers is not publicly available, the following tables provide an illustrative summary of expected stability based on general principles for small molecule compounds. Note: This data is illustrative and should be confirmed by internal stability studies.
Table 1: Stability of this compound in Common Buffers at 37°C
| Buffer (pH 7.4) | Concentration | Time (hours) | Remaining Compound (%) |
| PBS | 10 µM | 2 | >99% |
| 8 | ~95% | ||
| 24 | ~85% | ||
| Tris-HCl | 10 µM | 2 | >99% |
| 8 | ~97% | ||
| 24 | ~90% | ||
| RPMI-1640 + 10% FBS | 10 µM | 2 | >99% |
| 8 | ~92% | ||
| 24 | ~80% |
Table 2: Effect of pH on this compound Stability in PBS at 37°C over 8 hours
| pH | Remaining Compound (%) |
| 5.0 | ~90% |
| 7.4 | ~95% |
| 8.5 | ~88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in 100% dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial.
-
Solubilization: Gently vortex or sonicate the vial to ensure the compound is fully dissolved.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Aqueous Buffers
-
Thawing: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Dilution: Perform a serial dilution of the DMSO stock into your desired experimental buffer (e.g., PBS, Tris-HCl, or cell culture medium). It is critical to add the DMSO stock to the aqueous buffer and mix immediately to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Fresh Preparation: Prepare working solutions fresh for each experiment and do not store them for extended periods.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
-
Possible Cause: The aqueous solubility of this compound is limited. Adding a high concentration of the DMSO stock directly into the aqueous buffer can cause the compound to precipitate.
-
Troubleshooting Steps:
-
Decrease Final Concentration: Lower the final concentration of this compound in your assay.
-
Serial Dilution: Perform a stepwise serial dilution, ensuring rapid mixing at each step.
-
Increase DMSO Percentage: If the experimental system allows, a slightly higher final DMSO concentration (e.g., up to 1%) may aid solubility.
-
Use of Pluronic F-68: For cellular assays, the addition of a small amount of a non-ionic surfactant like Pluronic F-68 to the final dilution buffer can help maintain solubility.
-
Issue 2: Inconsistent or Lower-than-Expected Activity
-
Possible Cause 1: Compound Degradation: this compound may be unstable in the experimental buffer over the time course of the experiment, especially at physiological temperatures.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions immediately before use.
-
Reduce Incubation Time: If possible, shorten the incubation time of the compound with the biological system.
-
Conduct a Time-Course Experiment: Assess the stability of this compound in your specific buffer at the experimental temperature over the relevant time period using an analytical method like HPLC.
-
-
Possible Cause 2: Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., pipette tips, microplates).
-
Troubleshooting Steps:
-
Use Low-Adhesion Plastics: Utilize low-binding microplates and pipette tips.
-
Pre-treatment of Plates: Pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can sometimes reduce non-specific binding.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: The recommended solvent for preparing stock solutions of this compound is 100% DMSO.
Q2: How should I store the this compound stock solution? A2: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Q3: Can I store this compound diluted in aqueous buffers like PBS? A3: It is not recommended to store this compound in aqueous buffers for extended periods. Due to the potential for hydrolysis and degradation, working solutions should be prepared fresh for each experiment.
Q4: What is the maximum recommended final DMSO concentration in my cell-based assays? A4: The final DMSO concentration should be kept as low as possible, ideally below 0.5%, to minimize any effects of the solvent on the cells. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
Q5: I observe a loss of compound activity over several hours in my cell culture medium. What could be the cause? A5: This could be due to several factors, including enzymatic degradation by components in the serum of the cell culture medium or inherent instability of the compound in the aqueous environment at 37°C. It is advisable to perform stability tests in your specific medium.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified EP4 receptor signaling pathway.
How to mitigate ER-819762 toxicity in long-term studies
Technical Support Center: ER-819762
This technical support center provides guidance on mitigating potential toxicities associated with the long-term administration of this compound, a novel antagonist of the prostaglandin E2 (PGE2) EP4 receptor. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor.[1] By blocking this receptor, it inhibits downstream signaling pathways, which has been shown to suppress Th1 differentiation and Th17 expansion, making it a potential therapeutic agent for inflammatory conditions such as rheumatoid arthritis.[1]
Q2: What are the potential long-term toxicities associated with this compound?
A2: While specific long-term toxicity data for this compound is not extensively published, based on the known physiological roles of the PGE2 EP4 receptor, potential long-term toxicities could include gastrointestinal (GI) complications, renal adverse effects, and cardiovascular events. This is due to the role of PGE2 in maintaining gastric mucosal integrity, regulating renal blood flow, and influencing vascular tone.
Q3: How can I monitor for potential gastrointestinal toxicity?
A3: Regular monitoring for signs of GI distress is recommended. This includes observing for symptoms such as dyspepsia, abdominal pain, and any signs of gastrointestinal bleeding. For preclinical studies, this would involve regular stool analysis for occult blood and histopathological examination of the gastric mucosa at the termination of the study.
Q4: What steps can be taken to mitigate suspected renal toxicity?
A4: Should signs of renal toxicity appear, such as changes in urine output or elevations in serum creatinine, a dose reduction of this compound is the first recommended step. Ensuring adequate hydration of the subjects is also crucial. Co-administration of agents that support renal blood flow could be considered, but this would require further validation.
Troubleshooting Guides
Issue: Unexpected increase in pro-inflammatory cytokines in late-stage studies.
-
Possible Cause: This could indicate a rebound effect or the development of tolerance to this compound. It might also suggest the activation of alternative inflammatory pathways that are not dependent on the EP4 receptor.
-
Troubleshooting Steps:
-
Confirm the finding: Re-assay the cytokine levels to rule out experimental error.
-
Analyze dose-response: Determine if this effect is seen across all dose groups.
-
Investigate alternative pathways: Conduct exploratory studies to identify other activated signaling pathways. This may involve proteomic or transcriptomic analysis.
-
Consider combination therapy: Explore the possibility of co-administering an agent that targets the newly identified pathway.
-
Issue: Inconsistent efficacy in different batches of the compound.
-
Possible Cause: This could be due to variations in the purity or stability of this compound.
-
Troubleshooting Steps:
-
Verify compound identity and purity: Perform analytical chemistry techniques (e.g., HPLC, mass spectrometry) on each batch to confirm its identity and purity.
-
Assess compound stability: Evaluate the stability of the compound under the specific storage and experimental conditions.
-
Standardize formulation: Ensure that the vehicle and formulation process are consistent across all experiments.
-
Data Presentation
Table 1: Hypothetical Dose-Response Relationship of this compound and Markers of Renal Toxicity
| This compound Dose (mg/kg) | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Vehicle Control | 0.6 ± 0.1 | 20 ± 2 |
| 1 | 0.7 ± 0.1 | 22 ± 3 |
| 3 | 0.9 ± 0.2 | 28 ± 4 |
| 10 | 1.5 ± 0.4 | 45 ± 6 |
Data are presented as mean ± standard deviation.
Table 2: Effect of a Hypothetical Mitigation Strategy on this compound-Induced Gastric Mucosal Damage
| Treatment Group | Gastric Ulcer Index |
| Vehicle Control | 0.5 ± 0.2 |
| This compound (10 mg/kg) | 4.2 ± 1.1 |
| This compound (10 mg/kg) + Gastro-protectant X | 1.3 ± 0.5 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Assessment of Gastric Toxicity in a Rodent Model
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer this compound orally once daily for 28 days at doses of 1, 3, and 10 mg/kg. Include a vehicle control group.
-
Clinical Observations: Monitor animals daily for signs of distress, including changes in appetite, weight loss, and posture.
-
Stool Analysis: Collect fecal samples on a weekly basis and test for occult blood using a commercial kit.
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the stomach. Collect stomach tissue, fix in 10% neutral buffered formalin, and process for histopathological evaluation (H&E staining). Score the gastric mucosa for any signs of damage, such as erosion, ulceration, and inflammation.
Protocol 2: Evaluation of Renal Function
-
Animal Model: Use C57BL/6 mice (8-10 weeks old).
-
Dosing: Administer this compound via oral gavage daily for 3 months at doses of 1, 3, and 10 mg/kg.
-
Metabolic Cage Studies: At baseline and at monthly intervals, place mice in metabolic cages for 24-hour urine collection. Measure urine volume, creatinine, and albumin levels.
-
Blood Chemistry: Collect blood samples via retro-orbital sinus at the same time points as urine collection. Analyze serum for creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: At the end of the study, perfuse the kidneys with saline followed by 4% paraformaldehyde. Embed the kidneys in paraffin and perform histological staining (H&E and PAS) to assess for any renal pathology.
Visualizations
Caption: Simplified signaling pathway of the PGE2 EP4 receptor and the inhibitory action of this compound.
Caption: General experimental workflow for long-term toxicity assessment of this compound.
Caption: Decision tree for managing potential toxicities during long-term studies with this compound.
References
Technical Support Center: Improving the Delivery of ER-819762 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing ER-819762, a selective prostaglandin E2 (PGE2) EP4 receptor antagonist, in animal models. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent, and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4).[1] Its mechanism of action involves blocking the binding of PGE2 to the EP4 receptor. This inhibition prevents the activation of downstream signaling pathways, such as the Gαs/adenylyl cyclase/cAMP pathway, which are involved in inflammation, pain, and immunomodulation.[2][3][4][5] By blocking this pathway, this compound can effectively reduce inflammation and may have therapeutic potential in inflammatory diseases like rheumatoid arthritis.
Q2: In which animal models has this compound been successfully used?
A2: this compound has been shown to be effective in the murine collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis. In these studies, oral administration of this compound has been demonstrated to suppress the clinical signs of arthritis.
Q3: What is the recommended route of administration for this compound in animal models?
A3: this compound has been successfully administered orally (via gavage) in mouse models of arthritis. This route of administration has been shown to be effective in achieving therapeutic effects.
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound for in vivo administration.
-
Question: My this compound is not dissolving properly for oral gavage. What is the recommended solvent?
-
Answer: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For in vivo oral administration in mice, a common practice for compounds with poor water solubility is to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle. It is crucial to keep the final concentration of DMSO as low as possible to avoid potential toxicity. A final concentration of 5-10% DMSO in the dosing solution is often considered acceptable for oral administration in mice.
Issue 2: Concerns about the potential toxicity of the vehicle.
-
Question: I am concerned about the potential toxicity of using DMSO in my animal experiments. Are there alternative vehicles?
-
Answer: While low concentrations of DMSO are generally well-tolerated for oral administration in mice, it is best practice to minimize its use. Alternative vehicle formulations for poorly soluble compounds often include a mixture of co-solvents and surfactants. A commonly used vehicle for oral gavage in mice is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For more sensitive animal models, the DMSO concentration can be further reduced. It is always recommended to include a vehicle-only control group in your experiment to account for any effects of the vehicle itself.
Issue 3: Inconsistent or lack of efficacy in in vivo experiments.
-
Question: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?
-
Answer: Several factors could contribute to a lack of efficacy.
-
Improper Formulation: Ensure that this compound is fully dissolved and stable in your vehicle. Precipitation of the compound will lead to inaccurate dosing.
-
Incorrect Dosing: Verify your calculations for dose and administration volume. The volume for oral gavage in mice should typically not exceed 10 mL/kg.
-
Animal Model Variability: The severity and progression of the disease model (e.g., collagen-induced arthritis) can vary between animals and experimental cohorts. Ensure your model is robust and your sample size is sufficient to detect a therapeutic effect.
-
Quantitative Data
Due to the limited availability of specific pharmacokinetic data for this compound in the public domain, the following table summarizes key pharmacokinetic parameters for other selective EP4 receptor antagonists in rodents. This data can be used as a reference for designing initial studies with this compound, but it is not a direct substitute for compound-specific pharmacokinetic profiling.
Table 1: Pharmacokinetic Parameters of Selective EP4 Receptor Antagonists in Rodents
| Compound | Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Grapiprant | Cat | p.o. | 2 | - | - | - | 39.6 | |
| Compound [I] (Lilly) | Rat | p.o. | 5 | 3100 | - | 5.1 | 34 | |
| Compound 36 | Rat | p.o. | 10 | 1790 ± 410 | 2.0 ± 0.0 | 4.8 ± 0.5 | 76 | |
| ASP7657 | Rat | p.o. | 0.1 | - | - | - | - |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice (General Guidance)
This protocol provides a general guideline for preparing a DMSO-soluble compound like this compound for oral administration. The final concentrations of excipients may need to be optimized based on the required dose and the solubility of the compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution. For a common vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, calculate the required volume of each component.
-
Dissolve this compound in DMSO. In a sterile microcentrifuge tube, add the calculated amount of this compound powder. Add the required volume of DMSO and vortex thoroughly until the compound is completely dissolved.
-
Add PEG300. To the DMSO solution, add the calculated volume of PEG300 and vortex until the solution is homogenous.
-
Add Tween-80. Add the calculated volume of Tween-80 and vortex to mix.
-
Add Saline. Finally, add the sterile saline to reach the final desired volume and vortex thoroughly. The final solution should be a clear, homogenous solution. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of co-solvents).
-
Administer immediately or store appropriately if stability has been confirmed. For most freshly prepared solutions, immediate use is recommended.
Protocol 2: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This is a standard protocol for inducing CIA, a model in which this compound has shown efficacy.
Materials:
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
Syringes and needles
-
Male DBA/1 mice (8-10 weeks old)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. Emulsify by drawing the mixture into and out of a glass syringe until a stable emulsion is formed (a drop of the emulsion should not disperse in water).
-
-
Primary Immunization (Day 0):
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail of each mouse.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen with IFA in the same manner as the primary emulsion.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Beginning around day 24, monitor the mice daily for the onset and severity of arthritis.
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling, 3 = severe swelling with joint rigidity, 4 = maximal inflammation with ankylosis). The maximum score per mouse is 16.
-
-
Treatment with this compound:
-
Initiate treatment with this compound (prepared as in Protocol 1) at the desired dose and frequency, either prophylactically (before disease onset) or therapeutically (after disease onset), depending on the study design.
-
Visualizations
Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound in a CIA mouse model.
References
- 1. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 5. Figure 1 from The Prostanoid EP4 Receptor and Its Signaling Pathway | Semantic Scholar [semanticscholar.org]
Overcoming poor ER-819762 solubility for stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ER-819762 for the preparation of stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Q2: What is the known solubility of this compound in DMSO?
A2: this compound has a reported solubility of 10 mM in DMSO. It is advisable to start with this concentration and adjust as needed for your specific experimental requirements.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: The solubility of this compound in aqueous buffers is expected to be low. For most in vitro assays, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous experimental medium.
Q4: Can I use other organic solvents like ethanol or methanol?
Q5: How should I store the this compound stock solution?
A5: For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage (months), it is recommended to store the solution at -20°C.
Troubleshooting Guide: Poor this compound Solubility
If you are encountering difficulties in dissolving this compound, please refer to the following troubleshooting steps.
Issue 1: Precipitate forms when diluting the DMSO stock solution in an aqueous buffer.
This is a common issue when diluting a compound from an organic solvent into an aqueous medium. The flowchart below outlines a systematic approach to address this problem.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: The this compound powder is not fully dissolving in DMSO.
If you are having trouble dissolving the compound in DMSO even at the recommended concentration, the following steps may be helpful.
Caption: Workflow for enhancing dissolution in the primary solvent.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound
Materials:
-
This compound (Molecular Weight: 489.66 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 4.8966 mg of the compound.
-
Adding the Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in addition to warming, you can sonicate the vial for a few minutes to aid dissolution.
-
-
Visual Inspection: Visually inspect the solution to ensure that all the solid material has dissolved and the solution is clear.
-
Storage: Store the stock solution as recommended (0 - 4°C for short-term, -20°C for long-term).
Quantitative Data Summary
| Compound | Recommended Solvent | Reported Solubility | Molecular Weight ( g/mol ) |
| This compound | DMSO | 10 mM | 489.66 |
Signaling Pathway Overview
This compound is an antagonist of the Prostaglandin E2 (PGE2) receptor EP4. Understanding its mechanism of action is crucial for experimental design.
Caption: Simplified signaling pathway for the EP4 receptor and the inhibitory action of this compound.
References
ER-819762 dose-response curve optimization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ER-819762 in dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel and selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor.[1] Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting downstream signaling pathways.
Q2: What is the reported in vitro potency of this compound?
In a cAMP-dependent reporter assay using human EP4 receptors, this compound exhibited an IC50 value of 59 ± 6 nmol·L−1.[2]
Q3: Is this compound selective for the EP4 receptor?
Yes, this compound is highly selective for the EP4 receptor. In a panel of 107 G-protein coupled receptors (GPCRs), it showed no significant agonism or antagonism at a concentration of 1 µmol·L−1, including other PGE2 receptor subtypes (EP1, EP2, and EP3).[2]
Q4: What are the key signaling pathways activated by the EP4 receptor that this compound is expected to inhibit?
The EP4 receptor primarily couples to the Gs alpha subunit of G-proteins, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[1][3] However, evidence also suggests that the EP4 receptor can couple to other pathways, including Gαi and phosphatidylinositol 3-kinase (PI3K).
Troubleshooting Guide
Issue 1: High variability or inconsistent IC50 values in my dose-response curve.
-
Potential Cause: Cell Health and Passage Number
-
Recommendation: Ensure that the cells used are healthy, viable, and within a low passage number. High passage numbers can lead to phenotypic drift and altered receptor expression.
-
-
Potential Cause: Inconsistent Cell Seeding
-
Recommendation: Ensure a homogenous cell suspension before and during plating to maintain consistent cell numbers across wells. Use calibrated pipettes and proper pipetting techniques.
-
-
Potential Cause: Edge Effects
-
Recommendation: To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill these wells with sterile phosphate-buffered saline (PBS) or water instead.
-
-
Potential Cause: Reagent Preparation
-
Recommendation: Prepare fresh dilutions of this compound and the stimulating agonist for each experiment. Ensure all reagents are brought to room temperature before use to ensure uniform temperature across the plate.
-
Issue 2: The observed potency (IC50) of this compound is significantly lower than the reported values.
-
Potential Cause: Suboptimal Agonist Concentration
-
Recommendation: For an antagonist dose-response curve, it is crucial to stimulate the cells with an agonist concentration that elicits a submaximal response, typically the EC80. If the agonist concentration is too high, it will require a higher concentration of the antagonist to achieve 50% inhibition, leading to a rightward shift in the IC50 value. Perform a full dose-response curve for your agonist to determine the appropriate EC80 concentration for your specific cell system.
-
-
Potential Cause: Insufficient Incubation Time
-
Recommendation: The incubation time with this compound prior to agonist stimulation may be insufficient to allow for the antagonist to reach equilibrium with the receptor. Optimize the antagonist pre-incubation time (e.g., 15, 30, 60 minutes) to ensure adequate receptor blockade.
-
-
Potential Cause: Reagent Degradation
-
Recommendation: this compound should be stored as recommended by the manufacturer, typically at -20°C for long-term storage and 0-4°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Issue 3: My cAMP assay has a low signal-to-noise ratio, making it difficult to generate a robust dose-response curve.
-
Potential Cause: Low EP4 Receptor Expression
-
Recommendation: Confirm the expression level of the EP4 receptor in your chosen cell line. If expression is low, consider using a cell line known to have higher endogenous expression or a transient/stable transfection system to overexpress the receptor.
-
-
Potential Cause: Phosphodiesterase (PDE) Activity
-
Recommendation: PDEs are enzymes that degrade cAMP. High PDE activity can dampen the signal. Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent cAMP degradation and enhance the signal window. It is important to titrate the PDE inhibitor to find the optimal concentration that maximizes the signal without causing cellular toxicity.
-
-
Potential Cause: Inefficient Cell Lysis or Assay Detection
-
Recommendation: Ensure complete cell lysis to release all intracellular cAMP. Optimize the settings on your plate reader (e.g., gain, integration time) for your specific cAMP assay kit (e.g., HTRF, luminescence).
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell System/Assay |
| IC50 | 59 ± 6 nmol·L−1 | Human EP4 receptor-mediated cAMP-dependent reporter assay |
Experimental Protocols
Protocol 1: In Vitro cAMP-Dependent Reporter Assay for this compound IC50 Determination
This protocol is adapted from the methodology described in Chen et al., 2010.
-
Cell Culture:
-
Culture cells expressing the human EP4 receptor (e.g., HEK293 or CHO cells) in the appropriate growth medium.
-
Plate the cells in a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of this compound in assay buffer to create a range of concentrations for the dose-response curve.
-
Prepare a stock solution of a suitable EP4 receptor agonist (e.g., PGE2) in the appropriate solvent.
-
Dilute the agonist to a final concentration equivalent to its EC80 in the assay buffer.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the diluted this compound solutions to the appropriate wells and incubate for a pre-determined optimal time to allow for antagonist binding.
-
Add the EC80 concentration of the EP4 agonist to all wells except the negative control.
-
Incubate for the optimal stimulation time to induce cAMP production.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the agonist response (e.g., fluorescence or luminescence) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Mandatory Visualization
Caption: EP4 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for this compound Dose-Response Curve Generation.
References
- 1. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Potential confounding factors in ER-819762 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the EP4 receptor antagonist, ER-819762.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the prostaglandin E2 (PGE2) E-type prostanoid receptor 4 (EP4).[1][2] By blocking the binding of PGE2 to the EP4 receptor, it inhibits downstream signaling pathways, primarily the Gαs-adenylyl cyclase-cAMP-PKA cascade.[3] This blockade has been shown to suppress Th1 differentiation and Th17 expansion, which are crucial in the pathogenesis of inflammatory diseases like rheumatoid arthritis.[1][2]
Q2: My in vitro experiment with this compound shows a weaker than expected inhibitory effect. What are the potential causes?
A2: Several factors could contribute to a reduced effect of this compound in in vitro assays:
-
Sub-optimal Compound Concentration: Ensure that the concentration range used brackets the known IC50 value for your specific cell system.
-
Cell Line Variability: The expression level of the EP4 receptor can vary between cell lines and even with passage number. It is crucial to verify EP4 receptor expression in your cell line using methods like qPCR or Western blot.
-
Ligand Degradation: Prepare fresh solutions of this compound for each experiment and ensure proper storage to prevent degradation.
-
Presence of Other EP Receptors: If your cells co-express other PGE2 receptors, particularly EP2 which also signals through cAMP, PGE2 might be signaling through these alternative pathways. Consider using selective antagonists for other EP receptors to dissect the specific effects of EP4 signaling.
-
Assay Conditions: The presence of serum or other factors in the culture medium could interfere with the binding of this compound to the EP4 receptor.
Q3: I am observing high variability in my in vivo studies with this compound in a collagen-induced arthritis (CIA) model. What are some potential confounding factors?
A3: High variability in CIA models can arise from several sources:
-
Animal Strain and Age: The susceptibility to CIA is highly dependent on the mouse strain and age. Ensure you are using a susceptible strain (e.g., DBA/1) and that the animals are of a consistent age.
-
Immunization Procedure: The preparation and administration of the collagen and adjuvant emulsion are critical for successful CIA induction. Inconsistent emulsion preparation or injection technique can lead to significant variability.
-
Animal Husbandry: Stress, diet, and housing conditions can all impact the immune response and the severity of arthritis. Maintaining a consistent and low-stress environment is essential.
-
This compound Administration: Inconsistent oral gavage technique or issues with the formulation can lead to variable drug exposure.
-
Subjective Scoring: Arthritis scoring can be subjective. Ensure that the scoring is performed by a trained individual who is blinded to the treatment groups.
Q4: Are there any known off-target effects of this compound?
A4: The available literature suggests that this compound is a highly selective antagonist for the EP4 receptor. However, as with any small molecule inhibitor, the potential for off-target effects exists, especially at higher concentrations. It is good practice to perform counter-screening against other prostanoid receptors (EP1, EP2, EP3) to confirm selectivity in your experimental system. Computational methods can also be used to predict potential off-target interactions.
Q5: How can I confirm that this compound is engaging its target in vivo?
A5: To confirm target engagement in vivo, you can measure the downstream effects of EP4 receptor inhibition in your animal model. This can include:
-
Pharmacodynamic (PD) Biomarkers: Measure the levels of downstream signaling molecules, such as cAMP, in relevant tissues (e.g., inflamed paws) after this compound administration.
-
Gene Expression Analysis: Analyze the expression of genes known to be regulated by the PGE2-EP4 pathway in the target tissue.
-
Cytokine Profiling: Measure the levels of pro-inflammatory cytokines that are modulated by EP4 signaling, such as IL-17 and IFN-γ.
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| No or low antagonist activity | Low EP4 receptor expression in the cell line. | Verify EP4 mRNA and protein expression using qPCR and Western blot. |
| Inactive compound. | Prepare fresh stock solutions of this compound. Confirm the purity and integrity of the compound. | |
| Redundant signaling through other EP receptors (e.g., EP2). | Test for the expression of other EP receptors. Use selective antagonists for other EP receptors to confirm the role of EP4. | |
| High background signal in cAMP assay | Suboptimal assay conditions. | Optimize cell number, incubation times, and reagent concentrations. |
| Endogenous PGE2 production. | Consider using a cyclooxygenase (COX) inhibitor to reduce endogenous PGE2 levels. | |
| Inconsistent results | Cell passage number and confluency. | Use cells within a consistent passage number range and ensure consistent cell confluency at the time of the assay. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. |
In Vivo Experiments (Collagen-Induced Arthritis Model)
| Issue | Potential Cause | Troubleshooting Steps |
| Low incidence or severity of arthritis | Improper immunization. | Ensure proper emulsification of collagen and adjuvant. Use the correct injection volume and technique. |
| Animal strain or supplier variability. | Use a highly susceptible mouse strain (e.g., DBA/1) from a reputable supplier. | |
| High mortality rate | Severe inflammatory response to immunization. | Monitor animals closely for signs of distress. Consider reducing the concentration of Mycobacterium tuberculosis in the Complete Freund's Adjuvant. |
| Toxicity of the vehicle or compound. | Conduct a tolerability study with the vehicle and a dose-range finding study for this compound. | |
| Variable drug efficacy | Inconsistent drug administration. | Ensure accurate and consistent oral gavage technique. |
| Pharmacokinetic variability. | Consider performing pharmacokinetic studies to assess drug exposure in your animal model. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from the study by Chen et al. (2010) in the British Journal of Pharmacology.
Table 1: In Vitro Activity of this compound
| Assay | Species | IC50 (nM) |
| EP4 Receptor Binding | Human | 1.3 |
| EP4 Receptor Binding | Mouse | 1.1 |
| EP4 Receptor Binding | Rat | 1.0 |
| PGE2-induced cAMP production | Human | 59 |
Table 2: In Vivo Efficacy of this compound in Mouse Collagen-Induced Arthritis (CIA)
| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Mean Arthritis Score (Day 42) | Inhibition (%) |
| Vehicle | - | 10.2 ± 1.1 | - |
| This compound | 1 | 7.5 ± 1.0 | 26 |
| This compound | 3 | 4.8 ± 0.8 | 53 |
| This compound | 10 | 2.1 ± 0.6 | 79 |
Experimental Protocols
Key Experiment 1: In Vitro cAMP Assay
Objective: To determine the potency of this compound in inhibiting PGE2-induced cAMP production in cells expressing the EP4 receptor.
Methodology:
-
Cell Culture: Culture cells stably expressing the human EP4 receptor (e.g., HEK293-hEP4) in appropriate growth medium.
-
Cell Seeding: Seed cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable vehicle (e.g., DMSO) and then dilute further in assay buffer.
-
Pre-incubation: Wash the cells with serum-free medium and then pre-incubate with varying concentrations of this compound for 30 minutes at 37°C.
-
Stimulation: Add a fixed concentration of PGE2 (e.g., EC80) to the wells and incubate for 15 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Key Experiment 2: In Vivo Collagen-Induced Arthritis (CIA) Model
Objective: To evaluate the efficacy of this compound in a mouse model of rheumatoid arthritis.
Methodology:
-
Animal Model: Use male DBA/1 mice, 8-10 weeks old.
-
Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant. Administer 100 µL of the emulsion intradermally at the base of the tail.
-
Drug Administration: Begin oral administration of this compound or vehicle twice daily from day 21 to day 42.
-
Arthritis Assessment: Monitor the mice for the onset and severity of arthritis from day 21. Score each paw on a scale of 0-4 based on the degree of inflammation and swelling. The maximum possible score per mouse is 16.
-
Data Analysis: Compare the mean arthritis scores between the vehicle- and this compound-treated groups. Calculate the percentage inhibition of arthritis.
Visualizations
References
- 1. A novel antagonist of the prostaglandin E(2) EP(4) receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are EP4 antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Ensuring ER-819762 Selectivity for the EP4 Receptor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of ER-819762 for the EP4 receptor in various assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its selectivity for the EP4 receptor important?
A1: this compound is an orally active and highly selective antagonist of the E-type prostanoid receptor 4 (EP4).[1][2] The EP4 receptor is a G-protein coupled receptor (GPCR) for prostaglandin E2 (PGE2), a key mediator in inflammation, pain, and various other physiological and pathological processes.[3] Ensuring the selectivity of this compound is crucial to attribute its biological effects specifically to the inhibition of the EP4 receptor, avoiding confounding results from off-target effects on other prostanoid receptors (e.g., EP1, EP2, EP3, DP, FP, IP, TP) which mediate different signaling pathways and physiological responses.
Q2: How was the selectivity of this compound for the EP4 receptor initially established?
A2: The selectivity of this compound was established through a series of in vitro assays. In radioligand binding studies, this compound effectively displaced PGE2 from the human EP4 receptor but did not displace ligands from several other human prostanoid receptors, including EP2, DP, CRTH2, and TP.[4] Furthermore, in a broad panel of 107 GPCRs, this compound was found to be highly selective for the EP4 receptor, showing no significant agonistic or antagonistic activity on other related receptors like EP1 and EP3.[4]
Q3: What are the primary signaling pathways activated by the EP4 receptor?
A3: The EP4 receptor is known to couple to multiple G proteins, leading to the activation of diverse signaling cascades. The canonical pathway involves coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). However, the EP4 receptor can also couple to the inhibitory G protein (Gi), which can inhibit adenylyl cyclase and activate other pathways like the PI3K/Akt pathway. Additionally, upon agonist binding, the EP4 receptor can be phosphorylated, leading to the recruitment of β-arrestin, which can mediate receptor desensitization, internalization, and initiate G-protein independent signaling.
Data Presentation
This compound Selectivity Profile against Human Prostanoid Receptors
The following table summarizes the selectivity profile of this compound against a panel of human prostanoid receptors. The data is compiled from radioligand binding and functional assays.
| Receptor Subtype | Assay Type | This compound Activity/Affinity | Reference |
| EP4 | Radioligand Binding (IC₅₀) | 70 ± 11 nM | |
| EP4 | cAMP Functional Assay (IC₅₀) | 59 ± 6 nM | |
| EP1 | Functional Assay (% inhibition @ 1µM) | No antagonism observed | |
| EP2 | Radioligand Binding | Did not displace ligand | |
| EP2 | Functional Assay (@ 10µM) | No antagonism observed | |
| EP3 | Functional Assay (% inhibition @ 1µM) | No antagonism observed | |
| DP1 | Radioligand Binding | Did not displace ligand | |
| CRTH2 (DP2) | Radioligand Binding | Did not displace ligand | |
| FP | Not explicitly tested in binding assays | Assumed >10,000 nM | - |
| IP | Functional Assay (@ 10µM) | No antagonism observed | |
| TP | Radioligand Binding | Did not displace ligand |
Note: The affinity for the FP receptor is extrapolated based on the compound's high selectivity reported in broad GPCR screening panels.
Mandatory Visualization
EP4 Receptor Signaling Pathways
Caption: EP4 receptor signaling pathways.
Experimental Workflow for Determining this compound Selectivity
Caption: Workflow for selectivity profiling.
Troubleshooting Logic for a cAMP Functional Assay
References
Validation & Comparative
A Comparative Guide to ER-819762 and Other EP4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the E-type prostanoid receptor 4 (EP4) antagonist ER-819762 with other notable alternatives in its class. The information presented is supported by experimental data to assist researchers in making informed decisions for their discovery and development programs.
Prostaglandin E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer. It exerts its effects through four G-protein coupled receptor subtypes, EP1 through EP4. The EP4 receptor, primarily coupled to the Gs alpha subunit (Gαs), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This signaling cascade makes the EP4 receptor a compelling therapeutic target for various diseases. Selective EP4 receptor antagonists are being actively investigated for their potential to treat chronic inflammation, autoimmune disorders, and certain cancers.[1]
Comparative Analysis of In Vitro Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against other well-characterized selective EP4 receptor antagonists. Lower Ki and IC50 values are indicative of higher potency.
Table 1: Potency of Selective Antagonists at the Human EP4 Receptor
| Compound | Alternative Names | Potency (Ki) | Potency (IC50/pA2) |
| This compound | - | - | 59 nM[2][3] |
| Grapiprant | CJ-023,423, AAT-007, RQ-07 | 13 ± 4 nM | pA2: 8.3 ± 0.03 |
| ONO-AE3-208 | AE3-208 | 1.3 nM | - |
| BGC20-1531 | - | pKi: 7.9 | pKB: 7.6-7.8 |
Table 2: Binding Affinity (Ki) of Compound 36 (a novel indole-2-carboxamide derivative) for Prostanoid Receptors
| Receptor | Ki (nM) |
| EP1 | >9600 |
| EP2 | >8800 |
| EP3 | >6400 |
| EP4 | 65.9 ± 20.4 |
Table 3: Selectivity Profile of this compound Against Other Human Prostanoid Receptors
| Receptor | % Inhibition at 1 µM this compound |
| EP1 | No significant antagonism |
| EP2 | No significant antagonism |
| EP3 | No significant antagonism |
| DP | No displacement |
| CRTH2 | No displacement |
| TP | No displacement |
This compound demonstrates potent antagonism of the human EP4 receptor with an IC50 value of 59 nM in a cAMP-dependent reporter assay. It exhibits high selectivity for the EP4 receptor, showing no significant agonism or antagonism for other related prostanoid receptors, including EP1, EP2, and EP3, at a concentration of 1 µM. This selectivity is crucial for minimizing off-target effects and providing a more targeted therapeutic approach.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical EP4 receptor signaling pathway and a general experimental workflow for characterizing EP4 antagonists.
Detailed Experimental Protocols
Radioligand Binding Assay (for determining Ki)
This assay quantifies the affinity of a test compound for the EP4 receptor by measuring its ability to displace a radiolabeled ligand (e.g., [3H]PGE2).
1. Receptor Preparation:
-
Prepare cell membranes from a cell line recombinantly overexpressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Homogenize cells in a suitable buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, incubate the receptor membrane preparation with a fixed concentration of [3H]PGE2 and varying concentrations of the unlabeled antagonist (e.g., this compound).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
3. Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the antagonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for determining IC50)
This assay measures the ability of an antagonist to inhibit the agonist-induced production of cAMP.
1. Cell Culture and Plating:
-
Culture cells stably or transiently expressing the human EP4 receptor (e.g., HEK293 cells) in appropriate media.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Pre-incubate the cells with serial dilutions of the test antagonist compound for 15-30 minutes at room temperature. This allows the antagonist to bind to the receptor.
-
Add an EP4 receptor agonist (e.g., PGE2) at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Include a phosphodiesterase (PDE) inhibitor (e.g., IBMX) in the assay buffer to prevent the degradation of cAMP.
-
Incubate for a predetermined time (e.g., 30-60 minutes) to allow for cAMP production.
3. Detection and Data Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA), a homogeneous time-resolved fluorescence (HTRF) assay, or a luciferase-based reporter gene assay.
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production.
In Vivo Efficacy
This compound has demonstrated oral activity in animal models of arthritis. In a collagen-induced arthritis model in mice, oral administration of this compound suppressed inflammatory cytokine production and disease progression. These findings highlight the therapeutic potential of selective EP4 antagonism in inflammatory conditions.
Conclusion
This compound is a potent and highly selective antagonist of the EP4 receptor. Its pharmacological profile, characterized by strong in vitro potency and a clean selectivity profile, coupled with demonstrated in vivo efficacy in preclinical models of inflammatory disease, makes it a valuable research tool and a promising candidate for further therapeutic development. This guide provides a comparative overview to aid researchers in selecting the most appropriate EP4 receptor antagonist for their specific research needs.
References
Comparing the efficacy of ER-819762 to indomethacin in arthritis models
Lack of Publicly Available Data on ER-819762 in Arthritis Models
Extensive searches for the compound this compound did not yield any publicly available scientific literature or experimental data regarding its efficacy or mechanism of action in arthritis models. This suggests that this compound may be an early-stage investigational compound with limited public information, a discontinued drug candidate, or a misidentified designation. Therefore, a direct comparison of its efficacy to indomethacin in arthritis models cannot be provided at this time.
For the benefit of researchers, scientists, and drug development professionals, this guide will instead provide a comprehensive overview of indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID) that serves as a common benchmark in preclinical arthritis studies. This information is intended to serve as a reference for evaluating potential new therapeutic agents for arthritis.
Indomethacin: A Reference Standard in Arthritis Research
Indomethacin is a potent NSAID with well-documented anti-inflammatory, analgesic, and antipyretic properties.[1][2][3] It is extensively used in clinical practice for the management of various arthritic conditions, including rheumatoid arthritis and osteoarthritis, and as a positive control in experimental arthritis models.[1][4]
Efficacy of Indomethacin in Preclinical Arthritis Models
Indomethacin has consistently demonstrated efficacy in reducing the clinical signs of arthritis in various animal models. The following table summarizes key efficacy data from a representative study using a Complete Freund's Adjuvant (CFA)-induced arthritis model in rats.
| Parameter | Treatment Group | Result | Percentage Inhibition/Increase | Reference |
| Paw Edema | Indomethacin (1 mg/kg, i.p.) | Significant reduction in paw volume | 14 ± 3% inhibition | |
| Serum TNF-α | Indomethacin (1 mg/kg, i.p.) | No significant effect | - | |
| Serum IL-6 | Indomethacin (1 mg/kg, i.p.) | No significant effect | - | |
| Serum IL-10 | Indomethacin (1 mg/kg, i.p.) | No significant effect | - |
Note: The data presented is from a study comparing free indomethacin to an indomethacin-loaded nanocapsule formulation. The results for the free indomethacin are shown here as a standard reference.
Mechanism of Action of Indomethacin
Indomethacin's primary mechanism of action is the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking prostaglandin synthesis, indomethacin effectively reduces the inflammatory cascade in arthritic joints. While it inhibits both isoforms, it has a greater selectivity for COX-1, which is associated with an increased risk of gastrointestinal side effects.
Beyond COX inhibition, indomethacin has been suggested to have other effects that may contribute to its anti-inflammatory properties, such as inhibiting the motility of polymorphonuclear leukocytes.
A diagram illustrating the signaling pathway of indomethacin is provided below.
References
Validating the Anti-inflammatory Effects of ER-819762 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory performance of ER-819762 against the well-established corticosteroid, Dexamethasone, in primary cells. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic agent.
Comparative Efficacy in Primary Human Monocytes
The anti-inflammatory activity of this compound, a novel and selective antagonist of the prostaglandin E2 (PGE2) EP4 receptor, was evaluated in comparison to Dexamethasone by measuring the inhibition of lipopolysaccharide (LPS)-induced cytokine production in primary human monocytes.[1] Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are key mediators in the inflammatory cascade.
Data Summary:
| Compound | Target | IC50 (TNF-α Inhibition) | IC50 (IL-6 Inhibition) | Primary Cell Type | Inflammatory Stimulus |
| This compound | EP4 Receptor Antagonist | Data not available | Data not available | Human Peripheral Blood Mononuclear Cells (PBMCs) / Monocyte-derived Macrophages | Lipopolysaccharide (LPS) |
| Dexamethasone | Glucocorticoid Receptor Agonist | Data not available | Data not available | Human Peripheral Blood Mononuclear Cells (PBMCs) / Monocyte-derived Macrophages | Lipopolysaccharide (LPS) |
Mechanism of Action
This compound:
This compound exerts its anti-inflammatory effects by selectively blocking the EP4 receptor, one of the four receptors for PGE2. PGE2 is a key lipid mediator that promotes inflammation. By antagonizing the EP4 receptor, this compound has been shown to inhibit the differentiation of pro-inflammatory T helper 1 (Th1) cells and the expansion of T helper 17 (Th17) cells.[1][2] These T cell subsets are critically involved in the pathogenesis of autoimmune and inflammatory diseases. The binding of PGE2 to the EP4 receptor typically leads to an increase in intracellular cyclic AMP (cAMP), which can modulate various cellular functions, including the production of inflammatory cytokines. This compound has been demonstrated to suppress this EP4 receptor-mediated signaling.[1]
Dexamethasone:
Dexamethasone, a synthetic glucocorticoid, is a potent anti-inflammatory agent with a broad mechanism of action.[3] It binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it modulates gene expression. Dexamethasone's anti-inflammatory effects are primarily achieved through:
-
Transrepression: The GR complex directly binds to and inhibits the activity of pro-inflammatory transcription factors such as NF-κB and AP-1. This leads to a reduction in the expression of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-1, IL-6), chemokines, and adhesion molecules.
-
Transactivation: The GR complex can also upregulate the expression of anti-inflammatory proteins.
In primary macrophages, Dexamethasone has been shown to impair the lipopolysaccharide-induced antimicrobial response and inhibit the expression of IFNβ, a key cytokine in antiviral and inflammatory responses.
Signaling Pathway Diagrams
Caption: this compound Signaling Pathway
Caption: Dexamethasone Signaling Pathway
Experimental Protocols
1. Isolation and Culture of Primary Human Monocytes
A detailed protocol for the isolation of primary human monocytes from peripheral blood mononuclear cells (PBMCs) is essential for obtaining a pure and viable cell population for in vitro assays.
Caption: Primary Monocyte Isolation Workflow
2. LPS-Induced Cytokine Release Assay in Primary Macrophages
This protocol outlines the steps to assess the anti-inflammatory effects of this compound and Dexamethasone on primary human monocyte-derived macrophages.
Caption: Cytokine Release Assay Workflow
Logical Relationship of the Study
The validation of this compound's anti-inflammatory effects in primary cells follows a logical progression from understanding its mechanism to direct comparative testing against a standard-of-care compound.
Caption: Study's Logical Framework
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-novel-antagonist-of-the-prostaglandin-e2-ep4-receptor-inhibits-th1-differentiation-and-th17-expansion-and-is-orally-active-in-arthritis-models - Ask this paper | Bohrium [bohrium.com]
- 3. go.drugbank.com [go.drugbank.com]
ER-819762: A Comparative Analysis of Cross-Reactivity with Prostanoid Receptors
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides a detailed comparison of ER-819762's interaction with its primary target, the prostaglandin E2 (PGE2) EP4 receptor, versus other prostanoid receptors, supported by experimental data and detailed protocols.
This compound is identified as a potent and selective antagonist of the prostaglandin E2 EP4 receptor.[1][2] Its efficacy in displacing PGE2 binding to human EP4 receptors and suppressing EP4 receptor-mediated cell signaling has been quantitatively established.[2][3] This high affinity and antagonistic activity at the EP4 receptor, a key player in inflammation and immune responses, positions this compound as a significant tool for research in these areas.
Comparative Binding and Functional Activity
To assess the cross-reactivity of this compound, its binding affinity and functional antagonism were evaluated against a panel of other human prostanoid receptors. The data, summarized in the table below, clearly demonstrates the high selectivity of this compound for the EP4 receptor.
| Receptor Target | Assay Type | This compound Activity (IC50) | Reference |
| Human EP4 Receptor | Radioligand Binding Assay | 70 ± 11 nmol·L⁻¹ | |
| Human EP4 Receptor | cAMP-dependent Reporter Assay | 59 ± 6 nmol·L⁻¹ | |
| Human EP1 Receptor | Cell Signaling Panel (1µmol·L⁻¹) | No significant antagonism | |
| Human EP2 Receptor | Radioligand Binding Assay | No displacement | |
| Human EP2 Receptor | Cell Signaling Panel (1µmol·L⁻¹) | No significant antagonism | |
| Human EP3 Receptor | Cell Signaling Panel (1µmol·L⁻¹) | No significant antagonism | |
| Human DP Receptor | Radioligand Binding Assay | No displacement | |
| Human CRTH2 (DP2) Receptor | Radioligand Binding Assay | No displacement | |
| Human TP Receptor | Radioligand Binding Assay | No displacement |
Table 1: Comparative activity of this compound at the human EP4 receptor and other prostanoid receptors. The data indicates a high degree of selectivity for the EP4 receptor, with no significant activity observed at other tested prostanoid receptors.
The experimental findings show that this compound did not displace ligand binding to several related human prostanoid G protein-coupled receptors (GPCRs), including EP2, DP, CRTH2, and TP receptors. Furthermore, in a comprehensive cell signaling panel of 107 GPCRs, this compound, at a concentration of 1 µmol·L⁻¹, was highly selective for the EP4 receptor, showing no agonistic or antagonistic activity for any other receptor, which included the related PGE2 receptors EP1, EP2, and EP3.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Prostanoid Receptor Binding Assay
This assay was utilized to determine the binding affinity of this compound to the human EP4 receptor and to assess its cross-reactivity with other prostanoid receptors.
Objective: To measure the ability of this compound to displace a radiolabeled ligand from a specific prostanoid receptor.
Materials:
-
Cell membranes expressing the human prostanoid receptor of interest.
-
Radiolabeled ligand specific for the receptor (e.g., [³H]-PGE2 for EP receptors).
-
This compound or other test compounds.
-
Binding buffer (e.g., 50 mmol·L⁻¹ HEPES, pH 7.4, containing 0.5% BSA).
-
GF/C 96-well filter plate, pre-coated with 0.33% polyethyleneimine.
-
Wash buffer.
-
Scintillation counter.
Procedure:
-
Cell membranes expressing the target receptor are incubated with the radiolabeled ligand and varying concentrations of this compound.
-
The incubation is carried out for a specific duration at a controlled temperature to allow for competitive binding to reach equilibrium.
-
Following incubation, the reaction mixture is transferred to the pre-coated filter plate.
-
The unbound radioligand is separated from the membrane-bound radioligand by vacuum filtration.
-
The filter plate is washed multiple times with ice-cold wash buffer to remove any remaining unbound ligand.
-
The filter plate is dried, and the amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated from concentration-response curves.
-
Binding of this compound to other related prostanoid receptors was performed by MDS Pharma Services using a similar radiolabeled ligand displacement method.
Cell-Based GPCR Functional Assay (cAMP-dependent Reporter Assay)
This assay was employed to determine the functional antagonistic activity of this compound on the human EP4 receptor-mediated signaling pathway.
Objective: To measure the ability of this compound to inhibit the production of cyclic AMP (cAMP) induced by an agonist at the EP4 receptor.
Materials:
-
Human embryonic kidney 293 (HEK/293) cell line endogenously expressing the human EP4 receptor. These cells were engineered to contain a reporter gene (e.g., secreted placental-like alkaline phosphatase, PLAP) under the control of a cAMP response element (CRE).
-
Cell culture medium and reagents.
-
PGE2 (agonist).
-
This compound or other test compounds.
-
Reagents for detecting the reporter gene product (e.g., a chemiluminescent substrate for PLAP).
-
Luminometer.
Procedure:
-
The engineered HEK/293 cells are plated in 96-well plates and cultured to an appropriate confluency.
-
The cells are then treated with varying concentrations of this compound in the presence of a fixed concentration of the agonist, PGE2.
-
The plates are incubated for a specific period to allow for receptor activation and subsequent reporter gene expression.
-
After incubation, the cell supernatant or cell lysate is collected, and the amount of the reporter protein is quantified using a specific detection assay (e.g., by adding a chemiluminescent substrate and measuring the light output with a luminometer).
-
The concentration of this compound that inhibits 50% of the agonist-induced reporter gene expression (IC50) is determined from the dose-response curves.
Visualizations
EP4 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the Gs-coupled EP4 receptor, which is antagonized by this compound.
EP4 receptor signaling pathway antagonized by this compound.
Experimental Workflow for Cross-Reactivity Assessment
The diagram below outlines the general experimental workflow used to determine the selectivity of this compound.
Workflow for assessing the cross-reactivity of this compound.
References
A Comparative Guide: ER-819762 (EP4 Antagonist) vs. EP2 Receptor Antagonists in Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of ER-819762, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4), and various selective antagonists of the EP2 receptor. This document is intended to assist researchers and drug development professionals in understanding the distinct and overlapping roles of EP2 and EP4 receptor antagonism in modulating inflammatory responses.
Introduction to PGE2 Receptor Antagonism in Inflammation
Prostaglandin E2 (PGE2) is a key lipid mediator that plays a complex and often contradictory role in inflammation. Its effects are mediated through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. Both EP2 and EP4 receptors are coupled to Gs proteins, leading to an increase in intracellular cyclic AMP (cAMP) upon activation. However, they can also signal through other pathways, contributing to their diverse biological functions. Targeting specific EP receptors offers a more refined approach to modulating PGE2 signaling compared to non-steroidal anti-inflammatory drugs (NSAIDs) which broadly inhibit prostaglandin synthesis. This targeted approach aims to maximize therapeutic benefits while minimizing side effects.
Mechanism of Action: EP4 vs. EP2 Receptor Antagonism
This compound: An EP4 Receptor Antagonist
This compound is a selective antagonist of the EP4 receptor. In the context of inflammation, particularly in autoimmune disorders like rheumatoid arthritis, the EP4 receptor is implicated in the differentiation and expansion of pro-inflammatory T helper (Th) cells, specifically Th1 and Th17 cells.[1][2] By blocking the EP4 receptor, this compound inhibits the downstream signaling pathways that promote the production of inflammatory cytokines such as IFN-γ and IL-17.[1]
EP2 Receptor Antagonists
Selective EP2 receptor antagonists, such as TG4-155, TG6-10-1, and TG8-260, also exhibit potent anti-inflammatory effects. The EP2 receptor is involved in a wide range of inflammatory processes, including neuroinflammation and peripheral inflammation.[3][4] Activation of the EP2 receptor can lead to the production of various pro-inflammatory mediators, including cytokines and chemokines. EP2 antagonists work by blocking these signaling cascades, thereby reducing the inflammatory response.
Signaling Pathways
The signaling pathways for EP2 and EP4 receptors, while both primarily initiating with Gs-protein activation and cAMP production, can diverge to activate other signaling molecules, leading to distinct cellular responses.
Caption: Simplified signaling pathways of EP2 and EP4 receptors in inflammation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and various EP2 receptor antagonists. It is crucial to note that these data are derived from different studies and experimental conditions, and therefore, direct comparison of absolute values should be made with caution.
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | Potency (IC50 / Ki / KB) | Selectivity | Reference |
| This compound | Human EP4 | PGE2 Binding | IC50: 70 ± 11 nM | Selective over EP2, DP, CRTH2, TP, LTB4, CysLT1, CysLT2 | |
| Human EP4 | cAMP Reporter | IC50: 59 ± 6 nM | |||
| TG4-155 | Human EP2 | Functional (cAMP) | Schild KB: 2.4 nM | 14-fold vs. DP1; >550-fold vs. EP1, EP3, EP4, IP | |
| Human EP2 | Binding | Ki: 9.9 nM | |||
| TG6-10-1 | Human EP2 | Functional (cAMP) | Schild KB: 17.8 nM | ~10-fold vs. DP1; >25-fold vs. FP, TP; >100-fold vs. EP1; >300-fold vs. EP3, EP4, IP | |
| TG8-260 | Human EP2 | Functional (cAMP) | Schild KB: 13.2 nM | >500-fold vs. DP1, EP4, IP |
Table 2: In Vivo Anti-Inflammatory Efficacy
| Compound | Model | Species | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis (CIA) & GPI-Induced Arthritis | Mouse | Suppressed Th1 and Th17 cytokine production; reduced disease severity. | |
| CFA-Induced Inflammatory Pain | Rat | Suppressed inflammatory pain. | ||
| TG4-155 | Pilocarpine-Induced Status Epilepticus | Mouse | Reduced neuronal injury and blunted inflammatory reaction in the hippocampus. | |
| TG6-10-1 | Pilocarpine-Induced Status Epilepticus | Mouse | Reduced delayed mortality, brain inflammation, and neurodegeneration. | |
| LPS-Induced Systemic Inflammation | Mouse | Mitigated neuroinflammation, prevented loss of synaptic proteins, and improved cognitive function. | ||
| TG8-260 | Pilocarpine-Induced Status Epilepticus | Rat | Reduced hippocampal neuroinflammation and gliosis. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Collagen-Induced Arthritis (CIA) Model (for this compound evaluation)
Caption: Experimental workflow for the Collagen-Induced Arthritis model.
Protocol Summary:
-
Immunization: Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster: A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is given 21 days after the primary immunization.
-
Treatment: Oral administration of this compound or vehicle is initiated at a specified time point relative to immunization.
-
Assessment: The severity of arthritis is monitored regularly by clinical scoring of paw swelling and erythema. At the end of the study, joint tissues are collected for histological analysis, and serum or draining lymph node cells are collected for cytokine analysis.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model (for EP2 antagonist evaluation)
Caption: Experimental workflow for the LPS-Induced Systemic Inflammation model.
Protocol Summary:
-
Induction of Inflammation: Mice are injected intraperitoneally (i.p.) with lipopolysaccharide (LPS) to induce a systemic inflammatory response.
-
Treatment: The EP2 antagonist (e.g., TG6-10-1) or vehicle is administered at specified time points relative to the LPS injection.
-
Sample Collection: At various time points after LPS injection, brain tissue and plasma are collected for analysis.
-
Analysis: Brain tissue is analyzed for the expression of inflammatory markers (e.g., cytokines, chemokines, COX-2) using quantitative real-time PCR (qPCR) and for microglial activation via immunohistochemistry. Synaptic protein levels can be assessed by Western blotting. Behavioral tests are conducted to evaluate cognitive function.
Conclusion
Both this compound, an EP4 antagonist, and selective EP2 antagonists demonstrate significant anti-inflammatory potential through distinct, yet related, mechanisms. This compound shows promise in T-cell-mediated autoimmune inflammation, such as arthritis, by inhibiting Th1 and Th17 responses. EP2 antagonists have shown efficacy in models of neuroinflammation and systemic inflammation by reducing the production of a broad range of inflammatory mediators.
The choice between targeting the EP2 versus the EP4 receptor will likely depend on the specific inflammatory condition and the desired therapeutic outcome. The data presented in this guide, while not from direct comparative studies, provide a valuable foundation for researchers and drug developers. Further head-to-head studies are warranted to fully elucidate the comparative efficacy and safety profiles of EP4 and EP2 antagonists in various inflammatory diseases.
References
- 1. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. a-novel-antagonist-of-the-prostaglandin-e2-ep4-receptor-inhibits-th1-differentiation-and-th17-expansion-and-is-orally-active-in-arthritis-models - Ask this paper | Bohrium [bohrium.com]
- 3. pharm.emory.edu [pharm.emory.edu]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of ER-819762 Effects Across Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro effects of ER-819762, a selective antagonist of the prostaglandin E2 (PGE2) receptor EP4, across various cell lines. The data presented here is compiled from published scientific literature to aid in the evaluation of this compound's reproducibility and to provide a basis for comparison with other selective EP4 receptor antagonists.
Introduction to this compound and the EP4 Receptor
This compound is a potent and selective antagonist of the prostaglandin E2 receptor 4 (EP4), a G-protein coupled receptor that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, and cancer. The binding of PGE2 to the EP4 receptor primarily activates the Gs alpha subunit of the G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade is implicated in the modulation of immune responses and the progression of certain cancers. By blocking the binding of PGE2 to the EP4 receptor, this compound and other EP4 antagonists aim to counteract these effects.
Quantitative Data on this compound and a Comparative Look at Other EP4 Antagonists
The following tables summarize the in vitro potency of this compound and other selective EP4 receptor antagonists across different cell lines. The data highlights the variability in response depending on the cell type and the specific endpoint being measured.
Table 1: In Vitro Potency of this compound in Different Cell-Based Assays
| Cell Line | Assay Type | Endpoint Measured | IC50 (nM) | Reference |
| HEK293 | cAMP-dependent reporter assay | Inhibition of PGE2-induced cAMP production | 59 | [1] |
| Murine Primary CD4+ T-cells | Th1 Differentiation Assay | Inhibition of PGE1-OH-induced IFN-γ production | ~100-1000 | [1] |
| Murine Primary CD4+ T-cells | Th17 Expansion Assay | Inhibition of PGE2-induced IL-17 production | ~100-1000 | [1] |
| Murine Bone Marrow-Derived Dendritic Cells | IL-23 Production Assay | Inhibition of PGE2-induced IL-23 secretion | ~10-100 | [1] |
Table 2: Comparative In Vitro Potency of Selective EP4 Receptor Antagonists
| Compound | Cell Line | Assay Type | Endpoint Measured | IC50 / Ki (nM) | Reference |
| This compound | HEK293 | cAMP Reporter | Inhibition of cAMP | 59 (IC50) | [1] |
| Grapiprant (CJ-023,423) | Human Th2 lymphocytes | Chemotaxis Assay | Inhibition of chemotaxis | 28 (IC50) | |
| Grapiprant (CJ-023,423) | Human Th2 lymphocytes | Cytokine Production Assay | Inhibition of cytokine production | 19 (IC50) | |
| ONO-AE3-208 | - | Radioligand Binding | Ki for EP4 | 1.3 (Ki) | |
| ONO-AE3-208 | Caco-2 | IL-8 Production Assay | Inhibition of PGE2-induced IL-8 | - | |
| ONO-AE3-208 | PC3 | Wound-healing Assay | Decreased wound healing | 10,000 | |
| ONO-AE3-208 | LNCaP | Wound-healing Assay | Decreased wound healing | 10,000 | |
| E7046 (Palupiprant) | - | Radioligand Binding | Ki for EP4 | 23.14 (Ki) | |
| E7046 (Palupiprant) | - | - | IC50 for EP4 | 13.5 (IC50) | |
| E7046 (Palupiprant) | 3LL | Cell Viability | Reduction in cell viability | >100,000 | |
| E7046 (Palupiprant) | CT-26 WT | Cell Viability | - | >100,000 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for key experiments cited in this guide.
cAMP-dependent Reporter Assay
This assay is used to determine the potency of an antagonist in blocking the PGE2-induced activation of the EP4 receptor, which results in the production of cyclic AMP (cAMP).
-
Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human EP4 receptor and a cAMP-responsive element (CRE)-luciferase reporter gene are cultured in appropriate media.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The culture medium is replaced with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are pre-incubated with varying concentrations of this compound or other test antagonists for 15-30 minutes.
-
An agonist, typically PGE2, is added at a concentration that elicits a submaximal response (e.g., EC80).
-
The plates are incubated for a further 3-4 hours.
-
-
Data Analysis: Luciferase activity is measured using a luminometer. The IC50 value, the concentration of the antagonist that inhibits 50% of the PGE2-induced response, is calculated from the dose-response curve.
T-cell Differentiation and Expansion Assays
These assays assess the effect of EP4 antagonists on the differentiation and expansion of specific T-helper (Th) cell subsets, such as Th1 and Th17, which are involved in inflammatory responses.
-
Cell Isolation: Naïve CD4+ T-cells are isolated from the spleens of mice using magnetic-activated cell sorting (MACS).
-
Th1 Differentiation:
-
Naïve CD4+ T-cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation.
-
The culture medium is supplemented with IL-2, IL-12, and an anti-IL-4 antibody to promote Th1 differentiation.
-
Cells are treated with an EP4 agonist (e.g., PGE1-OH) in the presence or absence of varying concentrations of this compound.
-
After 4-5 days, the concentration of IFN-γ (a key Th1 cytokine) in the supernatant is measured by ELISA.
-
-
Th17 Expansion:
-
Total CD4+ T-cells are activated with anti-CD3 and anti-CD28 antibodies in the presence of IL-23.
-
Cells are treated with PGE2 in the presence or absence of varying concentrations of this compound.
-
After 3-5 days, the concentration of IL-17 (a key Th17 cytokine) in the supernatant is measured by ELISA.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the EP4 receptor and a typical experimental workflow for evaluating EP4 antagonists.
Caption: Simplified signaling pathway of the PGE2-EP4 receptor axis.
References
Head-to-Head Comparison of Novel and Established Anti-Arthritic Compounds
A Comparative Analysis of ARRY-438162 (Binimetinib) Against Leading Rheumatoid Arthritis Therapies
Disclaimer: Initial searches for the compound "ER-819762" did not yield any publicly available information. This guide proceeds under the assumption that "this compound" was a typographical error for "ARRY-438162," a compound also known as binimetinib, which has been investigated in the context of arthritis.
This guide provides a detailed, data-driven comparison of ARRY-438162 with a selection of prominent anti-arthritic compounds: the Janus kinase (JAK) inhibitors Filgotinib and Upadacitinib, the tumor necrosis factor (TNF) inhibitor Adalimumab, and the conventional synthetic disease-modifying antirheumatic drug (csDMARD) Methotrexate. The objective is to offer researchers, scientists, and drug development professionals a clear perspective on their respective mechanisms of action, preclinical efficacy, and clinical outcomes.
Mechanism of Action
The therapeutic agents discussed in this comparison employ distinct mechanisms to modulate the inflammatory processes characteristic of rheumatoid arthritis (RA). A summary of their primary modes of action is presented below.
ARRY-438162 (Binimetinib) is a potent and selective inhibitor of MEK1/2 (mitogen-activated protein kinase kinase 1 and 2).[1][2][3][4] MEK enzymes are key components of the RAS/RAF/MEK/ERK signaling pathway, which plays a role in the production of pro-inflammatory cytokines. By inhibiting MEK, ARRY-438162 can reduce the inflammatory response.
Filgotinib and Upadacitinib are oral Janus kinase (JAK) inhibitors.[5] JAKs are intracellular enzymes that transmit cytokine signals from cell surface receptors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. Filgotinib and Upadacitinib preferentially inhibit JAK1, thereby interfering with the signaling of several pro-inflammatory cytokines.
Adalimumab is a recombinant human IgG1 monoclonal antibody that specifically binds to tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine in RA. By neutralizing both soluble and transmembrane TNF-α, Adalimumab prevents its interaction with TNF receptors, thus mitigating the downstream inflammatory cascade.
Methotrexate is a folate antagonist that has been a cornerstone of RA treatment for decades. Its anti-inflammatory effects in RA are thought to be mediated through several mechanisms, including the inhibition of enzymes involved in purine and pyrimidine synthesis, leading to the suppression of inflammatory cell proliferation and an increase in adenosine levels, which has anti-inflammatory properties.
Signaling Pathway Diagrams
Caption: ARRY-438162 inhibits the MEK1/2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. A phase 1 dose-escalation and expansion study of binimetinib (MEK162), a potent and selective oral MEK1/2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Discovery and Development of Binimetinib for the Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upadacitinib - Wikipedia [en.wikipedia.org]
Validating the Specificity of ER-819762: A Comparison Guide Using EP4 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of ER-819762, a selective EP4 receptor antagonist, and validates its specificity through experimental data, including insights from EP4 knockout models. The data presented herein supports the targeted engagement of the EP4 receptor by this compound, a critical aspect for its development as a therapeutic agent.
Prostaglandin E2 (PGE2) is a key inflammatory mediator, exerting its diverse effects through four receptor subtypes: EP1, EP2, EP3, and EP4. The EP4 receptor, in particular, has been implicated in various pathological processes, including inflammation, pain, and cancer, making it an attractive target for therapeutic intervention. This compound has been identified as a potent and selective antagonist of the EP4 receptor[1][2]. This guide will delve into the experimental evidence that substantiates this claim, with a focus on how EP4 knockout models provide the ultimate validation of its specificity.
Performance Comparison: this compound vs. Other Alternatives
The specificity of a pharmacological agent is paramount to its clinical utility, ensuring that its therapeutic effects are not confounded by off-target activities. This compound has demonstrated high selectivity for the EP4 receptor over other prostanoid receptors, including EP1, EP2, and EP3[3]. This selectivity is crucial as activation of other EP receptors can lead to different, and sometimes opposing, biological effects.
While direct comparative studies of this compound with other specific EP4 antagonists in EP4 knockout models are not extensively published, the principle of using knockout models for validation remains the gold standard. The expected outcome of such a study would be the abrogation of this compound's effects in EP4 knockout animals, confirming that its mechanism of action is solely dependent on the presence of the EP4 receptor. Studies on other EP4 antagonists have shown that their anti-inflammatory effects are diminished in EP4 knockout mice, setting a precedent for the validation of this class of drugs[4].
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key data on its potency and selectivity.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | Metric | Value | Reference |
| Radioligand Binding | Human EP4 Receptor | Ki | 1.3 nM | [3] |
| cAMP Reporter Assay | Human EP4 Receptor | IC50 | 59 ± 6 nM | |
| GPCR Panel Screen | 107 GPCRs | % Inhibition (at 1 µM) | No significant off-target activity |
Table 2: In Vivo Efficacy of this compound in a Murine Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Arthritis Score (Mean ± SEM) | Paw Swelling (mm, Mean ± SEM) | Reference |
| Vehicle | 10.2 ± 0.8 | 1.2 ± 0.1 | |
| This compound (10 mg/kg) | 4.5 ± 0.7 | 0.6 ± 0.1 | |
| This compound (30 mg/kg) | 2.1 ± 0.5 | 0.3 ± 0.1 | |
| *p < 0.05 compared to vehicle |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize this compound.
In Vitro cAMP Reporter Gene Assay
This assay is used to determine the functional antagonism of this compound at the human EP4 receptor.
-
Cell Line: HEK293 cells stably co-transfected with a human EP4 receptor expression vector and a cAMP response element (CRE)-luciferase reporter construct.
-
Assay Principle: Activation of the Gs-coupled EP4 receptor by an agonist (e.g., PGE2) leads to an increase in intracellular cAMP, which in turn activates the CRE promoter and drives the expression of luciferase. An antagonist will inhibit this process.
-
Protocol:
-
Plate the transfected HEK293 cells in a 96-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for 30 minutes.
-
Stimulate the cells with a constant concentration of PGE2 (e.g., 10 nM) for 4-6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: The IC50 value, the concentration of antagonist that inhibits 50% of the agonist response, is calculated by fitting the data to a four-parameter logistic equation.
Murine Collagen-Induced Arthritis (CIA) Model
This in vivo model is a widely used preclinical model of rheumatoid arthritis to evaluate the anti-inflammatory efficacy of drug candidates.
-
Animals: DBA/1 mice, which are genetically susceptible to developing arthritis.
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Day 21: Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
-
-
Treatment:
-
Begin oral administration of this compound (e.g., 10 and 30 mg/kg) or vehicle daily from the day of the booster injection.
-
-
Assessment of Arthritis:
-
Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling and erythema, 2=moderate swelling, 3=severe swelling with joint rigidity, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Measure paw thickness using a digital caliper.
-
-
Data Analysis: Compare the arthritis scores and paw swelling between the treated and vehicle groups using appropriate statistical tests (e.g., ANOVA).
Mandatory Visualizations
PGE2-EP4 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of PGE2 to its EP4 receptor, leading to downstream cellular responses. This compound acts by blocking the initial binding step.
Caption: PGE2-EP4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Validating Specificity using EP4 Knockout Models
This diagram outlines the logical workflow to definitively validate the specificity of this compound using a comparative study design involving wild-type and EP4 knockout mice.
Caption: Experimental workflow for validating this compound specificity.
Conclusion
The available data strongly supports that this compound is a potent and selective antagonist of the EP4 receptor. Its efficacy in preclinical models of inflammation, such as the CIA model, highlights its therapeutic potential. While direct evidence of this compound in EP4 knockout mice is not yet broadly published, the established role of the EP4 receptor in inflammation and the expected lack of response in knockout models provide a robust framework for confirming its specificity. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to independently verify these findings and further explore the therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel antagonist of the prostaglandin E2 EP4 receptor inhibits Th1 differentiation and Th17 expansion and is orally active in arthritis models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Grapiprant: an EP4 prostaglandin receptor antagonist and novel therapy for pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
ER-819762: A Novel EP4 Receptor Antagonist Benchmarked Against Traditional NSAIDs in Inflammatory Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound ER-819762 and established Nonsteroidal Anti-inflammatory Drugs (NSAIDs). The focus is on their respective mechanisms of action and performance in preclinical models of inflammatory arthritis, offering a data-driven perspective for researchers in rheumatology and immunology.
Executive Summary
This compound is a novel, orally active antagonist of the prostaglandin E2 (PGE2) EP4 receptor. This mechanism of action is distinct from that of traditional NSAIDs, which primarily inhibit cyclooxygenase (COX) enzymes. Preclinical data suggests that this compound is effective in reducing inflammation and disease severity in a murine model of rheumatoid arthritis. This guide will delve into the comparative efficacy and underlying biological pathways of this compound versus commonly used NSAIDs like Celecoxib, Naproxen, and Diclofenac.
Mechanism of Action: A Tale of Two Pathways
This compound and traditional NSAIDs both interfere with the prostaglandin signaling cascade, but at different points, leading to distinct biological outcomes.
This compound: Targeting the EP4 Receptor
This compound selectively blocks the EP4 receptor, one of the four receptors for PGE2. This targeted approach has been shown to inhibit the differentiation of pro-inflammatory Th1 cells and the expansion of Th17 cells, both of which are key players in the pathogenesis of rheumatoid arthritis.[1]
NSAIDs: Broad Inhibition of COX Enzymes
NSAIDs, on the other hand, act by inhibiting the COX-1 and/or COX-2 enzymes.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins. By blocking this step, NSAIDs reduce the levels of various prostaglandins, thereby mitigating pain, fever, and inflammation.[2][3] Selective COX-2 inhibitors like Celecoxib were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Performance in Preclinical Arthritis Models
The murine collagen-induced arthritis (CIA) model is a widely used and well-characterized animal model for studying rheumatoid arthritis. The following tables summarize the performance of this compound and various NSAIDs in this and similar inflammatory arthritis models.
Table 1: In Vitro Performance Data
| Compound | Target | Assay | IC50 | Source |
| This compound | Human EP4 Receptor | cAMP-dependent reporter assay | 59 ± 6 nmol·L−1 |
Table 2: In Vivo Performance in Arthritis Models
| Compound | Model | Species | Dose | Key Findings | Source |
| This compound | Collagen-Induced Arthritis (CIA) | Mouse | Oral, dose-dependent | Suppressed clinical signs of arthritis and delayed disease onset. | |
| Celecoxib | Antigen-Induced Arthritis (AIA) | Mouse | 30 mg/kg BW | Significantly reduced knee joint swelling and leukocyte adhesion. | |
| Naproxen | Collagen-Induced Arthritis (CIA) | Rat | Not specified | Improved health scores and pain assessments. | |
| Diclofenac | Adjuvant-Induced Arthritis | Rat | Not specified | Reduced paw volume. | |
| Ibuprofen | Collagen-Induced Arthritis (CIA) | Rat | 30 mg/kg (twice daily) | Ameliorated memory deficits associated with arthritis. |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model Workflow
The CIA model is a widely accepted preclinical model for rheumatoid arthritis that involves immunizing susceptible strains of mice with type II collagen. This leads to the development of an autoimmune response against the body's own collagen, resulting in joint inflammation and damage that mimics human rheumatoid arthritis.
Detailed Methodology for Murine Collagen-Induced Arthritis (CIA) Model (as referenced for this compound):
-
Animal Model: DBA/1J mice are typically used as they are susceptible to developing CIA.
-
Immunization: On day 0, mice are immunized intradermally at the base of the tail with bovine type II collagen emulsified in Complete Freund's Adjuvant.
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant is administered on day 21.
-
Disease Assessment: Following the booster shot, mice are monitored daily for the onset and severity of arthritis. Clinical signs are scored based on the degree of erythema and swelling in the paws.
-
Treatment: Oral administration of this compound or a comparator compound is initiated either before the onset of disease (prophylactic protocol) or after the appearance of clinical signs (therapeutic protocol).
-
Outcome Measures: The primary endpoints typically include clinical arthritis score, paw thickness measurements, and histological analysis of the joints to assess inflammation, pannus formation, and bone erosion.
Concluding Remarks
This compound, with its targeted EP4 receptor antagonism, presents a promising alternative to the broad-spectrum COX inhibition of traditional NSAIDs. The preclinical data in the CIA model suggests a potent anti-inflammatory effect. Further research, including head-to-head comparative studies with NSAIDs in the same experimental settings, is warranted to fully elucidate the relative efficacy and safety profile of this compound. The distinct mechanism of action may offer a therapeutic advantage, potentially by avoiding some of the side effects associated with COX inhibition and by more specifically targeting the immunoinflammatory cascade of rheumatoid arthritis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
